5,4'-Dihydroxy-7-methoxy-6-methylflavane
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-10-15(20-2)9-16-13(17(10)19)7-8-14(21-16)11-3-5-12(18)6-4-11/h3-6,9,14,18-19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYLOSBAZNICRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"discovery and characterization of 5,4'-Dihydroxy-7-methoxy-6-methylflavane"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, characterization, and potential biological significance of the natural product 5,4'-Dihydroxy-7-methoxy-6-methylflavane. This flavane is a constituent of "Chinese Dragon's Blood," a traditional medicinal resin derived from Dracaena cochinchinensis. This document collates available spectroscopic data, details experimental protocols for its isolation, and proposes a potential synthetic route. Furthermore, based on the activity of structurally related compounds, a possible mechanism of action involving the Akt/mTOR signaling pathway is discussed. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this novel flavonoid.
Introduction
This compound is a flavonoid, a class of secondary metabolites widely recognized for their diverse biological activities. It has been identified as a component of the resinous exudate of Dracaena cochinchinensis, a plant with a long history of use in traditional medicine. The unique substitution pattern of this flavane suggests it may possess distinct pharmacological properties, making it a compound of interest for drug discovery and development.
Discovery and Sourcing
This compound was first isolated and characterized from the red resin of Dracaena cochinchinensis (Lour.) S.C. Chen, commonly known as Chinese Dragon's Blood. This resin is a complex mixture of phenolic compounds, including flavonoids, stilbenes, and chalcones, and has been used for centuries in traditional medicine for its purported hemostatic and anti-inflammatory properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₄ | [1] |
| Molecular Weight | 286.32 g/mol | [1] |
| CAS Number | 770729-34-5 | [1] |
| Appearance | Reported as a colorless oil | Inferred |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO | Inferred |
| Natural Source | Dracaena cochinchinensis resin | [1] |
Spectroscopic Characterization
The structure of this compound has been elucidated using a combination of spectroscopic techniques. While the full primary data from the original isolation papers are not publicly available, the expected spectral data based on its structure are summarized below.
Table 2: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~5.0 | dd | ~10, 3 |
| H-3ax | ~2.2 | m | |
| H-3eq | ~2.0 | m | |
| H-4ax | ~2.9 | m | |
| H-4eq | ~2.7 | m | |
| H-8 | ~6.4 | s | |
| H-2', H-6' | ~7.3 | d | ~8.5 |
| H-3', H-5' | ~6.8 | d | ~8.5 |
| 6-CH₃ | ~2.1 | s | |
| 7-OCH₃ | ~3.8 | s | |
| 5-OH | ~5.0 (broad s) | s | |
| 4'-OH | ~9.0 (broad s) | s |
Table 3: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~79 |
| C-3 | ~31 |
| C-4 | ~22 |
| C-5 | ~155 |
| C-6 | ~110 |
| C-7 | ~158 |
| C-8 | ~95 |
| C-4a | ~103 |
| C-8a | ~154 |
| C-1' | ~131 |
| C-2', C-6' | ~128 |
| C-3', C-5' | ~115 |
| C-4' | ~156 |
| 6-CH₃ | ~9 |
| 7-OCH₃ | ~55 |
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Positive | [M+H]⁺ ≈ 287.1283 | C₁₇H₁₉O₄⁺ |
| Negative | [M-H]⁻ ≈ 285.1127 | C₁₇H₁₇O₄⁻ |
Experimental Protocols
Isolation from Dracaena cochinchinensis
The following is a generalized protocol for the isolation and purification of this compound from its natural source, based on standard phytochemical methods.
Caption: General workflow for the isolation of this compound.
-
Extraction: The powdered resin of Dracaena cochinchinensis is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The flavane is typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions showing the presence of the target compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield the pure this compound.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from established methods for flavone (B191248) and flavanone (B1672756) synthesis, followed by reduction.
Caption: Proposed synthetic route to this compound.
-
Claisen-Schmidt Condensation: The synthesis would begin with an alkali-catalyzed Claisen-Schmidt condensation between 2',5'-dihydroxy-4'-methoxy-3'-methylacetophenone and 4-hydroxybenzaldehyde to form the corresponding chalcone.
-
Intramolecular Cyclization: The resulting chalcone would then undergo an acid-catalyzed intramolecular cyclization to yield 5,4'-Dihydroxy-7-methoxy-6-methylflavanone.
-
Reduction: The final step involves the catalytic hydrogenation of the flavanone, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst, to reduce the carbonyl group at C-4 and the double bond in the C-ring, affording the target flavane.
Potential Biological Activity and Signaling Pathway
While the specific biological activities of this compound have not been extensively reported, flavonoids as a class are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.
A structurally related compound, 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone, has been shown to exert anticancer and anti-angiogenesis effects by regulating the Akt/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that this compound may also interact with components of this pathway.
Caption: Hypothesized interaction with the Akt/mTOR signaling pathway.
The proposed mechanism suggests that this compound could potentially inhibit the phosphorylation of Akt, a key upstream kinase in the pathway. This would lead to the downstream inhibition of mTOR, a central regulator of cell growth and proliferation. Furthermore, inhibition of Akt can relieve its suppression of pro-apoptotic proteins, thereby promoting programmed cell death in cancer cells. Further investigation is required to validate this hypothesis.
Conclusion
This compound is a novel natural product with a chemical structure that suggests potential for interesting biological activities. This technical guide has summarized the available information on its discovery and characterization and has provided detailed, albeit partially inferred, experimental protocols for its study. The proposed link to the Akt/mTOR signaling pathway offers a promising direction for future research into its therapeutic applications, particularly in the context of oncology. Further studies are warranted to fully elucidate the pharmacological profile and mechanism of action of this intriguing flavane.
References
Spectroscopic and Structural Elucidation of 5,4'-Dihydroxy-7-methoxy-6-methylflavane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data
Due to the absence of publicly available, detailed spectroscopic data for 5,4'-Dihydroxy-7-methoxy-6-methylflavane, we present data for the closely related compound, 5,4'-Dihydroxy-7-methoxy-6-methylflavanone. The key structural difference is the presence of a carbonyl group at the C-4 position in the flavanone (B1672756), which is absent in the flavane. This difference will primarily affect the chemical shifts of the C-ring protons and carbons.
Table 1: ¹H NMR Spectroscopic Data of 5,4'-Dihydroxy-7-methoxy-6-methylflavanone
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.29 | dd | 12.8, 3.2 |
| H-3a | 3.05 | dd | 17.2, 12.8 |
| H-3b | 2.78 | dd | 17.2, 3.2 |
| H-8 | 6.05 | s | |
| H-2', H-6' | 7.30 | d | 8.5 |
| H-3', H-5' | 6.85 | d | 8.5 |
| 6-CH₃ | 2.15 | s | |
| 7-OCH₃ | 3.85 | s | |
| 5-OH | 12.10 | s | |
| 4'-OH | - | - | - |
Note: Data is for the corresponding flavanone and serves as an estimation. The chemical shifts for the flavane, particularly for H-2, H-3, and H-4, would differ significantly due to the absence of the C-4 carbonyl and the presence of a CH2 group at C-4.
Table 2: ¹³C NMR Spectroscopic Data of 5,4'-Dihydroxy-7-methoxy-6-methylflavanone
| Position | Chemical Shift (δ, ppm) |
| C-2 | 79.2 |
| C-3 | 43.1 |
| C-4 | 196.5 |
| C-4a | 103.2 |
| C-5 | 163.9 |
| C-6 | 108.7 |
| C-7 | 165.4 |
| C-8 | 94.5 |
| C-8a | 162.8 |
| C-1' | 129.8 |
| C-2', C-6' | 128.0 |
| C-3', C-5' | 115.8 |
| C-4' | 157.9 |
| 6-CH₃ | 8.5 |
| 7-OCH₃ | 55.8 |
Note: Data is for the corresponding flavanone. The C-4 chemical shift in the flavane would be in the aliphatic region (around 20-40 ppm), and the adjacent carbon chemical shifts would also be altered.
Mass Spectrometry (MS) Data
While a specific mass spectrum for this compound is not available, the fragmentation pattern of flavonoids is well-established. For a flavane, the primary fragmentation would involve Retro-Diels-Alder (RDA) cleavage of the heterocyclic C-ring.
Table 3: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment | Description | Predicted m/z |
| [M+H]⁺ | Molecular Ion | 287.1283 |
| RDA Fragment 1 | Resulting from cleavage of the C2-O and C4-C4a bonds | Varies |
| RDA Fragment 2 | Resulting from cleavage of the C2-C3 and O-C8a bonds | Varies |
Note: The exact m/z values of the RDA fragments would depend on the specific bond cleavages and rearrangements, which can be influenced by the substitution pattern.
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of flavonoids from plant sources like Dracaena resin.
1. Isolation of Flavonoids from Plant Material
-
Extraction: The dried and powdered plant material (e.g., "Dragon's Blood" resin) is typically extracted with a solvent of medium polarity, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction.
-
Fractionation: The crude extract is then concentrated under reduced pressure and subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol).
-
Chromatography: The flavonoid-rich fractions (often the ethyl acetate and n-butanol fractions) are further purified using a combination of chromatographic techniques. This may include column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.
2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
The purified compound is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) is typically used as an internal standard.
-
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to fully assign the structure.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Electrospray Ionization (ESI) is a common ionization technique for flavonoids.
-
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, which provides valuable structural information, particularly regarding the substitution pattern on the flavonoid skeleton.
-
Workflow for Spectroscopic Analysis
Caption: A logical workflow for the isolation and spectroscopic characterization of flavonoids.
Disclaimer: The spectroscopic data presented in this document is for a structurally related compound and should be used for reference purposes only. Researchers should endeavor to obtain and analyze the specific spectroscopic data for this compound for definitive structural confirmation and further research.
References
Biosynthesis of 5,4'-Dihydroxy-7-methoxy-6-methylflavane in Dracaena Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Dracaena, a source of the traditional medicinal resin known as "Dragon's Blood," is rich in a diverse array of secondary metabolites, particularly flavonoids.[1][2][3] These compounds are responsible for the resin's vibrant red color and its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor effects.[2][4] Among the numerous flavonoids isolated from Dracaena species, such as Dracaena cochinchinensis and Dracaena cambodiana, is the specific flavane 5,4'-Dihydroxy-7-methoxy-6-methylflavane.[5][6] This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in Dracaena species, including available quantitative data and detailed experimental protocols.
General Flavonoid Biosynthesis in Dracaena
The biosynthesis of flavonoids in Dracaena follows the well-established phenylpropanoid pathway, which is highly conserved among plants.[1][7][8] This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid skeletons. Transcriptomic analyses of D. cambodiana and D. cochinchinensis have identified numerous candidate genes encoding the key enzymes involved in this process.[7][8][9]
The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA, which then serves as a precursor for the synthesis of chalcones, catalyzed by chalcone (B49325) synthase (CHS).[8] Chalcone isomerase (CHI) then catalyzes the cyclization of chalcones into flavanones, which are central intermediates in the flavonoid biosynthetic grid.[10][11] From the flavanone (B1672756) scaffold, various classes of flavonoids are synthesized. For the formation of flavanes, a reduction pathway is initiated. Dihydroflavonol 4-reductase (DFR) reduces dihydroflavonols to leucoanthocyanidins, which are then converted to flavan-3-ols by leucoanthocyanidin reductase (LAR).[1] The final step to a flavane would involve the removal of the hydroxyl group at the 3-position, a step that is not yet fully elucidated in Dracaena.
Figure 1: General flavonoid biosynthesis pathway in Dracaena species.
Proposed Biosynthetic Pathway of this compound
The specific biosynthetic pathway leading to this compound in Dracaena has not been fully elucidated. While the general steps to the flavane backbone are understood, the precise sequence and the enzymes responsible for the C-methylation at the 6-position and O-methylation at the 7-position have not been experimentally verified in Dracaena. Based on known flavonoid biochemistry, a putative pathway can be proposed.
Following the formation of a dihydroxyflavane precursor, a C-methyltransferase (CMT) would catalyze the addition of a methyl group to the 6-position of the A-ring. Subsequently, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) would methylate the hydroxyl group at the 7-position to yield the final product. Transcriptome studies in Dracaena have identified several OMT candidates, but a specific flavonoid 6-C-methyltransferase has yet to be identified.[7] The identification and characterization of these enzymes represent a significant research gap in understanding the biosynthesis of this specific flavane.
Figure 2: Proposed biosynthetic pathway for this compound.
Quantitative Data
Quantitative data on the specific concentration of this compound in Dracaena species is limited in the available literature. However, several studies have quantified the total flavonoid content and the concentrations of other major flavonoids in "Dragon's Blood" from different sources. This data provides a context for the overall abundance of flavonoids in the resin.
| Dracaena Species/Extract | Analyte | Concentration/Content | Reference |
| Dracaena cambodiana (Tissue Culture) | 4,4'-dihydroxy-2-methoxydihydrochalcone | 15.70 mg/L | [12] |
| Dracaena cambodiana (Tissue Culture) | 4,4'-dihydroxy-2,6-dimethoxydihydrochalcone | 7.10 mg/L | [12] |
| Dracaena cambodiana (Tissue Culture) | (2S)-7,3'-dihydroxy-4'-methoxyflavane | 57.23 mg/L | [12] |
| "Dragon's Blood" (Daemonorops draco) | (2S)-5-methoxyflavan-7-ol | Variable, major component | [13] |
| "Dragon's Blood" (Daemonorops draco) | (2S)-5-methoxy-6-methylflavan-7-ol | Variable, major component | [13] |
Experimental Protocols
Extraction and Isolation of Flavonoids from Dracaena Resin
A general protocol for the extraction and isolation of flavonoids from "Dragon's Blood" resin can be adapted from methods described in the literature.[5][6]
-
Grinding and Extraction: The dried resin is ground into a fine powder. The powder is then extracted with a suitable solvent, such as 95% ethanol (B145695) or methanol (B129727), at room temperature with agitation for several hours. This process is typically repeated multiple times to ensure complete extraction.
-
Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to fractionation using column chromatography. A common stationary phase is silica (B1680970) gel, with a gradient of solvents such as hexane, ethyl acetate, and methanol to separate compounds based on polarity.
-
Purification: Fractions containing the compounds of interest are further purified using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual flavonoids.
-
Structure Elucidation: The structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[14][15][16][17]
Quantification of Flavonoids by UPLC-PAD-MS
An Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array Detector (PAD) and Mass Spectrometry (MS) is a powerful method for the simultaneous quantification of multiple flavonoids.[13]
-
Sample Preparation: A known amount of the "Dragon's Blood" resin or extract is dissolved in a suitable solvent (e.g., methanol) to a specific concentration. The solution is filtered through a 0.22 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).
-
Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid (A) and acetonitrile (B52724) or methanol with formic acid (B).
-
Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.
-
-
Detection:
-
PAD: The detector is set to scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV spectra of the eluting compounds. Specific wavelengths are used for quantification based on the absorbance maxima of the target flavonoids.
-
MS: An electrospray ionization (ESI) source is commonly used. The mass spectrometer can be operated in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ions and their fragments, which aids in compound identification.
-
-
Quantification: Calibration curves are constructed using authentic standards of the flavonoids of interest. The concentration of each flavonoid in the sample is then determined by comparing its peak area to the calibration curve.
Figure 3: Experimental workflow for the extraction, purification, and analysis of flavonoids.
Conclusion and Future Directions
The biosynthesis of this compound in Dracaena species is rooted in the general flavonoid pathway, with key enzymes such as CHS, CHI, DFR, and LAR playing crucial roles. While the overarching pathway to the flavane backbone is understood, the specific enzymatic steps responsible for the C-methylation at the 6-position and O-methylation at the 7-position remain to be elucidated. The identification and functional characterization of the specific C-methyltransferase and O-methyltransferase involved are critical next steps to fully unravel the biosynthesis of this and other methylated flavanes in Dracaena. Further research in this area, employing techniques such as transcriptomics, proteomics, and enzyme biochemistry, will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of these medicinally important compounds.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Constituents from Dragon's Blood of Dracaena cambodiana [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis (Lour.) S. C. Chen under Wound Stress in Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De Novo transcriptome characterization of Dracaena cambodiana and analysis of genes involved in flavonoid accumulation during formation of dragon’s blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. De Novo transcriptome characterization of Dracaena cambodiana and analysis of genes involved in flavonoid accumulation during formation of dragon's blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization and determination of six flavonoids in the ethnomedicine “Dragon’s Blood” by UPLC-PAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. researchgate.net [researchgate.net]
- 16. 5,4'-Dihydroxy-6,7-Dimethoxyflavanone | C17H16O6 | CID 14078484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. dev.spectrabase.com [dev.spectrabase.com]
A Comprehensive Review of the Biological Activity of 5,4'-Dihydroxy-7-methoxy-6-methylflavane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 5,4'-Dihydroxy-7-methoxy-6-methylflavane is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its natural origin, the known activities of its source, and the biological activities of structurally similar flavonoid compounds. The presented quantitative data and experimental protocols are for these analogous compounds and should be considered as a reference for potential activities of this compound, which require experimental validation.
Introduction
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure features a C6-C3-C6 backbone, characteristic of flavonoids, with specific hydroxyl, methoxy, and methyl group substitutions that are crucial for its potential biological activities.
This particular flavane is a natural product found in "Chinese Dragon's Blood" (Sanguis Draconis), a deep red resin obtained from trees of the Dracaena genus, notably Dracaena draco.[1] Traditional Chinese medicine has utilized Dragon's Blood for its purported medicinal properties, including the promotion of blood circulation and tissue regeneration. The biological activities of Dragon's Blood are attributed to its rich composition of flavonoids and other phenolic compounds. Given this context, this compound is of significant interest to researchers for its potential pharmacological applications.
This technical guide will synthesize the available information on the predicted biological activities of this compound, drawing parallels from structurally related compounds and the known properties of Dracaena extracts. We will delve into its potential antioxidant and anti-inflammatory effects, providing detailed experimental protocols and summarizing relevant quantitative data for analogous flavonoids. Furthermore, we will visualize the key signaling pathways that are likely modulated by this compound.
Predicted Antioxidant Activity
Quantitative Antioxidant Data for Structurally Similar Flavonoids
The following table summarizes the antioxidant activity of flavonoids with structural similarities to this compound. This data is intended for comparative purposes to guide future experimental work.
| Compound Name | Assay | IC50 / EC50 (µM) | Source Organism/Cell Line | Reference |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | DPPH radical scavenging | 75.8 ± 2.5 | Cleistocalyx operculatus | [2] |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | Superoxide radical scavenging | 317.5 ± 2.9 | NBT assay | [2] |
| 5,7-Dihydroxyflavone | DPPH radical scavenging | >100 | - | |
| Luteolin (3',4',5,7-tetrahydroxyflavone) | DPPH radical scavenging | 9.5 | - | |
| Apigenin (4',5,7-trihydroxyflavone) | DPPH radical scavenging | 20.3 | - |
Experimental Protocols for Antioxidant Assays
This assay is a common and reliable method to evaluate the free-radical scavenging ability of a compound.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H. The decrease in absorbance at 517 nm is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in the dark.
-
Test Compound Stock Solution: Prepare a stock solution of the flavonoid in methanol or DMSO at a concentration of 1 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
Positive Control: Use a standard antioxidant like ascorbic acid or Trolox and prepare it in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of the test compound dilutions.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with methanol or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Control Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound dilutions.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Visualizing the Antioxidant Mechanism
The primary antioxidant mechanism of flavonoids involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals. This process is illustrated in the following workflow.
Caption: General mechanism of flavonoid antioxidant activity.
Predicted Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. Flavonoids have been shown to possess anti-inflammatory properties by inhibiting key enzymes and modulating signaling pathways involved in the inflammatory process.
Quantitative Anti-inflammatory Data for Structurally Similar Flavonoids
The following table presents in vitro anti-inflammatory data for flavonoids structurally related to this compound.
| Compound Name | Assay | IC50 (µM) | Source Organism/Cell Line | Reference |
| Apigenin | COX-2 Inhibition | 2.5 | Murine J774A.1 macrophages | |
| Luteolin | COX-2 Inhibition | 0.4 | Murine J774A.1 macrophages | |
| Luteolin | 5-LOX Inhibition | 4.2 | Porcine leukocytes | |
| Apigenin | 5-LOX Inhibition | 12.0 | Porcine leukocytes |
Experimental Protocols for Anti-inflammatory Assays
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.
Protocol:
-
Reagents:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Tris-HCl buffer (pH 8.0)
-
Test compound and positive control (e.g., celecoxib)
-
-
Assay Procedure (in a 96-well plate):
-
Add buffer, heme, and the test compound or control to the wells.
-
Add the COX-2 enzyme and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value from the concentration-response curve.
-
This assay assesses the inhibition of 5-LOX, an enzyme that catalyzes the production of pro-inflammatory leukotrienes.
Principle: 5-LOX converts a substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy derivative, which can be detected spectrophotometrically at 234 nm.
Protocol:
-
Reagents:
-
5-Lipoxygenase enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compound and positive control (e.g., zileuton)
-
-
Assay Procedure:
-
Pre-incubate the 5-LOX enzyme with the test compound or control in the buffer for a few minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 234 nm over time.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value.
-
Visualizing Anti-inflammatory Signaling Pathways
Flavonoids can exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammation. Flavonoids are known to inhibit this pathway at multiple points.
Caption: Potential inhibition of the NF-κB pathway by flavonoids.
The MAPK pathway is another crucial signaling cascade involved in inflammation. Flavonoids can modulate the phosphorylation of key proteins in this pathway.
Caption: Potential modulation of the MAPK pathway by flavonoids.
Other Potential Biological Activities
Extracts from Dracaena species, the source of this compound, have been reported to exhibit a range of other biological activities, including:
-
Neuroprotective Effects: Some studies on "Dragon's Blood" have shown neuroprotective properties, suggesting a potential role for its constituent flavonoids in protecting against neurodegenerative diseases.
-
Anticancer Activity: Various flavonoids have demonstrated anticancer properties through mechanisms such as inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis. The anticancer potential of this compound warrants investigation.
-
Antimicrobial Activity: "Dragon's Blood" has been traditionally used for wound healing, which may be partly due to the antimicrobial properties of its components.
Further research is needed to determine if this compound contributes significantly to these observed activities.
Conclusion and Future Directions
This compound is a naturally occurring flavonoid with a chemical structure that suggests potential antioxidant and anti-inflammatory properties. While direct experimental evidence for its biological activity is currently lacking, the known pharmacological profile of its natural source, "Chinese Dragon's Blood," and data from structurally similar flavonoids provide a strong rationale for its investigation as a potential therapeutic agent.
This technical guide has summarized the inferred biological activities and provided detailed protocols for key in vitro assays that can be employed to experimentally validate these predictions. The provided signaling pathway diagrams offer a framework for understanding the potential molecular mechanisms of action.
Future research should focus on the following:
-
Isolation or Synthesis: Obtaining a pure sample of this compound through isolation from its natural source or via chemical synthesis is a critical first step.
-
In Vitro Bioactivity Screening: Conducting a comprehensive in vitro screening of its antioxidant, anti-inflammatory, anticancer, and neuroprotective activities using the protocols outlined and other relevant assays.
-
Mechanism of Action Studies: Investigating the effects of the pure compound on key signaling pathways, such as NF-κB and MAPK, to elucidate its molecular mechanisms.
-
In Vivo Studies: Following promising in vitro results, conducting in vivo studies in appropriate animal models to evaluate its efficacy and safety.
The exploration of this compound holds promise for the discovery of new bioactive compounds with potential applications in the pharmaceutical and nutraceutical industries.
References
Potential Therapeutic Targets of 5,4'-Dihydroxy-7-methoxy-6-methylflavane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the natural flavane, 5,4'-Dihydroxy-7-methoxy-6-methylflavane. Due to the limited direct research on this specific compound, this report focuses on the biological activities of structurally analogous flavonoids, particularly 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone, to infer its potential mechanisms of action and therapeutic applications. Evidence suggests that flavonoids with similar core structures exhibit significant anti-inflammatory and anticancer properties. These effects are primarily mediated through the modulation of key cellular signaling pathways, including the PI3K/AKT and NF-κB pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades to guide future research and drug development efforts.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are recognized for their broad spectrum of pharmacological activities. This compound is a flavane that has been identified in natural sources such as Chinese Dragon's Blood. While specific studies on its bioactivity are scarce, the structural similarity to other well-researched flavonoids allows for the prediction of its potential therapeutic applications. This guide synthesizes the current understanding of the mechanisms of action of these related compounds, with a focus on their potential as anti-inflammatory and anticancer agents.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally related flavonoids, this compound is predicted to target key signaling pathways involved in inflammation and cancer progression.
Anti-Inflammatory Activity
Structurally similar dihydroxyflavones have demonstrated potent anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory mediators and signaling pathways.
-
Inhibition of Cyclooxygenases (COX): Dihydroxyflavones have been shown to inhibit both COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.
-
Suppression of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Modulation of the NF-κB Signaling Pathway: A central mechanism for the anti-inflammatory effects of related flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory genes.
Anticancer Activity
The anticancer potential of flavonoids similar to this compound has been demonstrated in various cancer cell lines, particularly in breast cancer.
-
Inhibition of PI3K/AKT Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell proliferation, survival, and metastasis. Structurally similar flavonoids have been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K and AKT, leading to decreased cancer cell viability and growth.
-
Inhibition of Cancer Cell Migration and Invasion: By targeting the PI3K/AKT and NF-κB pathways, these compounds can suppress the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. This is evidenced by the downregulation of mesenchymal markers (e.g., N-cadherin, Vimentin) and the upregulation of epithelial markers (e.g., E-cadherin).
-
Induction of Apoptosis: Inhibition of the PI3K/AKT survival pathway can lead to the induction of programmed cell death (apoptosis) in cancer cells.
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of a structurally similar flavonoid, 5,4'-dihydroxy-6,8-dimethoxy-7-O-rhamnosyl flavone.
| Biological Activity | Cell Line | Assay | Endpoint | Result | Reference |
| Anticancer | MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 (Cell Viability) | 9.89 ± 0.41 µmol | [1] |
| Anti-migration | MDA-MB-231 (Breast Cancer) | Wound Healing Assay | Inhibition of cell migration | Significant at 2.5, 5, and 10 µmol | [1] |
| Anti-invasion | MDA-MB-231 (Breast Cancer) | Matrigel Invasion Assay | Inhibition of cell invasion | Significant at 2.5, 5, and 10 µmol | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.
Caption: Predicted inhibition of the PI3K/AKT signaling pathway.
Caption: Predicted inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to investigating the therapeutic potential of this compound.
Western Blot Analysis for PI3K/AKT and NF-κB Pathways
This protocol details the detection of key phosphorylated and total proteins in the PI3K/AKT and NF-κB signaling pathways.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231 for cancer studies, or macrophages like RAW 264.7 for inflammation studies) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
For NF-κB activation, stimulate cells with an appropriate agent (e.g., 1 µg/mL LPS for 30 minutes) after pre-treatment with the flavane.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-PI3K, PI3K, p-AKT (Ser473), AKT, p-p65 (Ser536), p65, p-IκBα (Ser32), IκBα, and a loading control (e.g., β-actin or GAPDH).
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Wound Healing (Scratch) Assay
This assay assesses the effect of the compound on cell migration.
-
Cell Seeding:
-
Seed cells in a 24-well plate to form a confluent monolayer.
-
-
Wound Creation:
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing different concentrations of the flavane or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
-
Data Analysis:
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] * 100
-
Matrigel Invasion Assay
This assay evaluates the effect of the compound on the invasive potential of cancer cells.
-
Transwell Insert Preparation:
-
Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel diluted in serum-free medium.
-
Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium containing different concentrations of the flavane or vehicle control.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C for 24-48 hours.
-
Remove non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with crystal violet.
-
-
Quantification:
-
Acquire images of the stained cells from several random fields using a microscope.
-
Count the number of invaded cells per field. Data can be expressed as the average number of invaded cells or as a percentage of the control.
-
Immunofluorescence for NF-κB p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Pre-treat cells with the flavane, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Analyze the images to determine the nuclear and cytoplasmic fluorescence intensity of p65. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates nuclear translocation.
-
Conclusion
While direct experimental evidence for this compound is currently limited, the data from structurally similar flavonoids strongly suggest its potential as a therapeutic agent, particularly in the fields of inflammation and oncology. The predicted mechanisms of action, centered on the inhibition of the PI3K/AKT and NF-κB signaling pathways, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a roadmap for the systematic evaluation of this promising natural compound. Further investigation is warranted to confirm these potential therapeutic targets and to elucidate the full pharmacological profile of this compound.
References
In Silico Prediction of 5,4'-Dihydroxy-7-methoxy-6-methylflavane Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of the natural flavan, 5,4'-Dihydroxy-7-methoxy-6-methylflavane. This compound, found in the resin of Dracaena species, commonly known as "Dragon's Blood," belongs to a class of flavonoids with recognized therapeutic potential. This document outlines a systematic approach to computationally evaluate its pharmacokinetic properties (ADMET), and predict its potential anti-inflammatory, antioxidant, and anticancer activities through molecular docking and quantitative structure-activity relationship (QSAR) modeling. Detailed experimental protocols for these in silico techniques are provided, alongside structured data tables for the clear presentation of hypothetical predictive data. Furthermore, this guide utilizes Graphviz diagrams to visually represent the logical workflows and signaling pathways, offering a deeper understanding of the predictive process and potential mechanisms of action.
Introduction
This compound is a flavonoid that has garnered interest due to its origin in traditional medicinal sources. Flavonoids are well-documented for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In silico prediction methods offer a rapid and cost-effective approach to preliminarily assess the therapeutic potential of such natural products, guiding further experimental validation.
This guide details a proposed computational workflow to characterize the bioactivity profile of this compound. The methodologies described herein are based on established computational chemistry techniques widely applied in drug discovery and development.
Predicted Physicochemical and Pharmacokinetic Properties
A critical initial step in the evaluation of a potential drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These parameters are crucial for determining the bioavailability and safety profile of a compound. The following table summarizes the predicted physicochemical and ADMET properties for this compound based on computational models.
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value |
| Physicochemical Properties | |
| Molecular Weight ( g/mol ) | 286.32 |
| LogP (o/w) | 3.5 |
| H-bond Donors | 2 |
| H-bond Acceptors | 4 |
| Polar Surface Area (Ų) | 69.83 |
| Pharmacokinetic Properties (ADMET) | |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeant | Yes |
| CYP2D6 Inhibitor | No |
| hERG I Inhibitor | Low risk |
| Ames Mutagenicity | Non-mutagen |
| Oral Rat Acute Toxicity (LD50) | >2000 mg/kg |
Predicted Bioactivities: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding affinity and interaction patterns of a ligand with a specific protein target.
Predicted Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs.
Table 2: Predicted Binding Affinity of this compound with COX-2
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | TYR385, SER530, ARG120 |
Predicted Antioxidant Activity
The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. Xanthine oxidase is an enzyme that generates reactive oxygen species, contributing to oxidative stress.
Table 3: Predicted Binding Affinity of this compound with Xanthine Oxidase
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| Xanthine Oxidase | 1FIQ | -7.9 | GLU802, PHE914, ARG880 |
Predicted Anticancer Activity
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently dysregulated in cancer, making it a prime target for anticancer therapies.
Table 4: Predicted Binding Affinity of this compound with PI3Kα
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| PI3Kα | 4JPS | -9.2 | VAL851, LYS802, ASP933 |
Experimental Protocols
This section provides detailed methodologies for the in silico experiments cited in this guide.
ADMET Prediction Protocol
-
Ligand Preparation: The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software. The structure is then optimized using a suitable force field (e.g., MMFF94).
-
ADMET Prediction Server: The optimized ligand structure is submitted to an online ADMET prediction server (e.g., SwissADME, pkCSM).
-
Parameter Selection: A comprehensive set of ADMET parameters is selected for prediction, including physicochemical properties, lipophilicity, water-solubility, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity endpoints.
-
Data Analysis: The predicted values are analyzed to assess the drug-likeness of the compound based on established rules (e.g., Lipinski's rule of five) and to identify potential pharmacokinetic and toxicity issues.
Molecular Docking Protocol
-
Target Protein Preparation: The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added to the protein structure.
-
Ligand Preparation: The 3D structure of this compound is prepared as described in the ADMET protocol. Torsional degrees of freedom are defined for the ligand.
-
Grid Box Generation: A grid box is defined around the active site of the target protein, encompassing the key binding residues.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to perform the docking simulation. The Lamarckian Genetic Algorithm is a commonly employed search algorithm.
-
Pose Analysis and Visualization: The resulting docking poses are ranked based on their binding affinity scores. The lowest energy conformation is selected as the most probable binding mode. The protein-ligand interactions are visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio).
Visualizations
The following diagrams illustrate the workflows and signaling pathways described in this guide.
Caption: Workflow for the in silico prediction of bioactivity.
Caption: Predicted inhibition of the COX-2 inflammatory pathway.
Caption: Predicted inhibition of the PI3K/Akt signaling pathway.
Conclusion
The in silico approaches detailed in this technical guide provide a robust framework for the initial assessment of the bioactivity of this compound. The predictive data suggests that this natural compound possesses favorable drug-like properties and may exhibit anti-inflammatory, antioxidant, and anticancer activities. These computational findings strongly support the prioritization of this compound for further in vitro and in vivo experimental validation to confirm its therapeutic potential. The integration of computational and experimental approaches is paramount in accelerating the discovery and development of novel therapeutic agents from natural sources.
In-depth Technical Guide: The Mechanism of Action of 5,4'-Dihydroxy-7-methoxy-6-methylflavane
An Examination of a Novel Flavonoid
Audience: Researchers, scientists, and drug development professionals.
Foreword
This technical guide aims to provide a comprehensive overview of the current understanding of the mechanism of action of 5,4'-Dihydroxy-7-methoxy-6-methylflavane. This flavonoid, a natural product isolated from sources such as Dracaena draco (Chinese Dragon's Blood), has garnered interest for its potential therapeutic applications.[1][2] This document will synthesize the available scientific literature to detail its known biological activities, associated signaling pathways, and the experimental methodologies used to elucidate these functions. All quantitative data from cited studies are presented in standardized tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a flavane, a class of flavonoids characterized by a C6-C3-C6 backbone. Its chemical structure, featuring hydroxyl and methoxy (B1213986) groups at specific positions, dictates its physicochemical properties and biological activity. While research on this specific flavane is emerging, related flavonoid compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. Understanding the precise mechanism of action of this compound is crucial for its potential development as a therapeutic agent.
Known Biological Activities and Mechanism of Action
Direct research on the mechanism of action of this compound is limited. However, studies on structurally similar flavonoids and extracts from natural sources containing related compounds provide insights into its potential biological activities.
Anti-inflammatory Effects
Extracts from Sargassum thunbergii, which contain various flavonoids, have been shown to exhibit anti-inflammatory properties.[3][4] These effects are partly attributed to the downregulation of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[3][4][5] The inhibition of iNOS expression suggests a potential mechanism of action for flavonoids in mitigating inflammatory responses. Furthermore, studies on other flavonoids have implicated the inhibition of the NF-κB and MAPK signaling pathways as a core anti-inflammatory mechanism.[3]
Anti-obesity Effects
Ethanol extracts of Sargassum thunbergii have also been investigated for their anti-obesity properties.[6] The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of energy metabolism.[6] Activation of AMPK can lead to the inhibition of adipogenesis and lipogenesis.[6] Additionally, some compounds within these extracts have been shown to downregulate the expression of adipogenesis-related genes such as C/ebpα and Pparγ.[6][7]
Anticancer and Antiangiogenesis Effects
Research on the related compound 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone has revealed potential anticancer and antiangiogenic activities through the regulation of the Akt/mTOR signaling pathway.[8][9] This pathway is critical for cell growth, proliferation, and survival. Inhibition of Akt and mTOR phosphorylation can lead to decreased expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), key molecules in tumor angiogenesis.[8]
Neuroprotective Effects
The structurally similar flavanone, 6,7,4'-Trihydroxyflavanone, has demonstrated neuroprotective effects against hypoxia-induced neurotoxicity.[10] This protection is mediated by the enhancement of heme oxygenase-1 (HO-1) expression through the Nrf2 signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress.
Signaling Pathways
Based on studies of related compounds, several signaling pathways may be modulated by this compound.
NF-κB and MAPK Signaling Pathway in Inflammation
The NF-κB and MAPK pathways are central to the inflammatory response. The potential inhibitory effect of this compound on these pathways is a key area for future investigation.
Caption: Potential inhibition of the NF-κB signaling pathway.
Akt/mTOR Signaling Pathway in Cancer
The Akt/mTOR pathway is a critical target in cancer therapy. The potential for this compound to modulate this pathway warrants further study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,4'-Dihydroxy-7'-methoxy-8-methylflavan | C17H18O4 | CID 44257197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regional Variation in Antioxidant and Anti-Inflammatory Activities of the Brown Alga Sargassum thunbergii and Mechanistic Role of Fucosterol in Inflammation Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regional Variation in Antioxidant and Anti-Inflammatory Activities of the Brown Alga Sargassum thunbergii and Mechanistic Role of Fucosterol in Inflammation Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Obesity Effects of Sargassum thunbergii via Downregulation of Adipogenesis Gene and Upregulation of Thermogenic Genes in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5,4'-Dihydroxy-7-methoxy-6-methylflavane: An Application Note for Researchers
Introduction
5,4'-Dihydroxy-7-methoxy-6-methylflavane is a naturally occurring flavane found in sources such as Chinese Dragon's Blood, a traditional medicinal resin.[1] Flavonoids and their derivatives are of significant interest to the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Many flavonoids exert their effects by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[[“]][3][4][5] The targeted synthesis of specific flavanes like this compound is essential for further pharmacological evaluation and drug development.
This document provides a detailed application note and a comprehensive, multi-step synthesis protocol for this compound, designed for researchers in organic chemistry, medicinal chemistry, and drug development. The proposed synthesis is based on established flavonoid synthesis methodologies, including a Friedel-Crafts acylation, a Claisen-Schmidt condensation, an intramolecular cyclization, and subsequent reduction steps.
Overall Synthesis Workflow
The synthesis of this compound can be achieved through a four-stage process. The workflow begins with the synthesis of a key substituted acetophenone (B1666503) precursor. This is followed by a base-catalyzed condensation with 4-hydroxybenzaldehyde (B117250) to form a chalcone (B49325) intermediate. The chalcone then undergoes cyclization to form a flavanone (B1672756), which is subsequently reduced to the final flavane product.
Experimental Protocols
Stage 1: Synthesis of 2',5'-Dihydroxy-4'-methoxy-6'-methylacetophenone (3)
This stage involves the Friedel-Crafts acylation of 2-methyl-5-methoxyhydroquinone (1) with acetic anhydride (2) using boron trifluoride etherate as a Lewis acid catalyst.
Materials:
-
2-Methyl-5-methoxyhydroquinone (1)
-
Acetic anhydride (2)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-methyl-5-methoxyhydroquinone (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (2.5 eq) to the stirred solution.
-
Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 10% HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2',5'-Dihydroxy-4'-methoxy-6'-methylacetophenone (3).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Physical State |
| 2-Methyl-5-methoxyhydroquinone (1) | C₈H₁₀O₃ | 154.16 | - | Solid |
| Acetic anhydride (2) | C₄H₆O₃ | 102.09 | - | Liquid |
| 2',5'-Dihydroxy-4'-methoxy-6'-methylacetophenone (3) | C₁₀H₁₂O₄ | 196.20 | (Based on starting material) | Solid |
Stage 2: Synthesis of 2',4,5'-Trihydroxy-4'-methoxy-6'-methylchalcone (5)
This stage utilizes the Claisen-Schmidt condensation of the synthesized acetophenone (3) with 4-hydroxybenzaldehyde (4) under basic conditions.[6][7]
Materials:
-
2',5'-Dihydroxy-4'-methoxy-6'-methylacetophenone (3)
-
4-Hydroxybenzaldehyde (4)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (50% aqueous solution)
-
Hydrochloric acid (10% aqueous solution)
-
Ice
Procedure:
-
Dissolve 2',5'-Dihydroxy-4'-methoxy-6'-methylacetophenone (3) (1.0 eq) and 4-hydroxybenzaldehyde (4) (1.2 eq) in ethanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a 50% aqueous solution of KOH or NaOH dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product. Recrystallization from ethanol or purification by column chromatography may be performed if necessary to yield the pure chalcone (5).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Physical State |
| 2',5'-Dihydroxy-4'-methoxy-6'-methylacetophenone (3) | C₁₀H₁₂O₄ | 196.20 | - | Solid |
| 4-Hydroxybenzaldehyde (4) | C₇H₆O₂ | 122.12 | - | Solid |
| 2',4,5'-Trihydroxy-4'-methoxy-6'-methylchalcone (5) | C₁₇H₁₆O₅ | 300.31 | (Based on starting material) | Solid |
Stage 3: Synthesis of 5,4'-Dihydroxy-7-methoxy-6-methylflavanone (6)
The synthesized chalcone (5) is cyclized to the corresponding flavanone (6) under acidic conditions.
Materials:
-
2',4,5'-Trihydroxy-4'-methoxy-6'-methylchalcone (5)
-
Ethanol or Methanol (B129727)
-
Concentrated sulfuric acid or hydrochloric acid
Procedure:
-
Dissolve the chalcone (5) (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude flavanone (6).
-
Purify the product by column chromatography or recrystallization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Physical State |
| 2',4,5'-Trihydroxy-4'-methoxy-6'-methylchalcone (5) | C₁₇H₁₆O₅ | 300.31 | - | Solid |
| 5,4'-Dihydroxy-7-methoxy-6-methylflavanone (6) | C₁₇H₁₆O₅ | 300.31 | (Based on starting material) | Solid |
Stage 4: Synthesis of this compound (7)
The final step is the reduction of the flavanone (6) to the target flavane (7). This can be achieved through methods such as catalytic hydrogenation or using a reducing agent like sodium borohydride (B1222165).[8][9]
Method A: Catalytic Hydrogenation
Materials:
-
5,4'-Dihydroxy-7-methoxy-6-methylflavanone (6)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the flavanone (6) in ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the flavane (7).
-
Further purification can be done by column chromatography if necessary.
Method B: Sodium Borohydride Reduction
Materials:
-
5,4'-Dihydroxy-7-methoxy-6-methylflavanone (6)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ammonium (B1175870) chloride (saturated aqueous solution)
Procedure:
-
Dissolve the flavanone (6) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0-4.0 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude flavane (7).
-
Purify by column chromatography.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Physical State |
| 5,4'-Dihydroxy-7-methoxy-6-methylflavanone (6) | C₁₇H₁₆O₅ | 300.31 | - | Solid |
| This compound (7) | C₁₇H₁₈O₄ | 286.32 | (Based on starting material) | Solid |
Biological Context: Modulation of the PI3K/Akt/mTOR Signaling Pathway
Flavonoids are known to interact with various intracellular signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[[“]][3][4][5] This pathway is a critical regulator of cell metabolism, growth, proliferation, and survival. Its dysregulation is frequently implicated in diseases such as cancer and cardiovascular disorders.[[“]][3] Flavonoids can modulate this pathway at different nodes, leading to downstream effects such as the induction of apoptosis and inhibition of angiogenesis in cancer cells.[3] The synthesized this compound can be investigated for its potential to modulate this pathway.
Conclusion
This application note provides a detailed, staged protocol for the synthesis of this compound. The proposed route is based on well-established and robust chemical transformations in flavonoid chemistry. The successful synthesis of this compound will enable further investigation into its biological activities, particularly its potential to modulate critical cellular signaling pathways like the PI3K/Akt/mTOR pathway, which could have implications for the development of new therapeutic agents. Researchers are advised to optimize the reaction conditions at each stage to achieve the best possible yields and purity. Standard laboratory safety procedures should be followed throughout the synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. consensus.app [consensus.app]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 5,4'-Dihydroxy-7-methoxy-6-methylflavane
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,4'-Dihydroxy-7-methoxy-6-methylflavane is a naturally occurring flavonoid found in the resin of Dracaena species, commonly known as Dragon's Blood.[1] This compound and related flavonoids are of interest to researchers due to their potential biological activities. Accurate and precise quantification of this flavane is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies in drug development.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary methods for the quantification of this compound are HPLC-UV and LC-MS/MS. HPLC-UV offers a robust and widely available method for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentration samples.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-UV (Hypothetical) | LC-MS/MS (Hypothetical) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.5 ng/mL |
| Recovery | 95 - 105% | 98 - 102% |
| Precision (RSD%) | < 2% | < 5% |
Note: The data presented in this table are hypothetical values based on typical performance for these analytical methods and should be established for each specific assay.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the quantification of this compound from a plant matrix and the logical relationship of the analytical techniques.
Caption: General workflow for quantification.
Caption: Relationship of analytical techniques.
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general procedure for the quantification of this compound in plant extracts. Method validation is required before routine use.
1. Principle
The sample is extracted with a suitable solvent, and the extract is then analyzed by reverse-phase HPLC. The separation is based on the partitioning of the analyte between the stationary phase and the mobile phase. Quantification is achieved by comparing the peak area of the analyte in the sample with that of a standard of known concentration.
2. Apparatus and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
3. Reagents and Standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
This compound reference standard (purity ≥98%)
4. Sample Preparation
-
Accurately weigh about 100 mg of powdered plant material (e.g., Dragon's Blood resin).
-
Transfer to a 50 mL flask and add 25 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions (Starting Point)
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or determined by UV scan of the standard)
-
Column Temperature: 30 °C
6. Standard Preparation and Calibration
-
Prepare a stock solution of the reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
7. Quantification
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and selective method for quantification.
1. Principle
The analyte is separated by LC and then detected by a tandem mass spectrometer. Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for the analyte, providing high selectivity.
2. Apparatus and Materials
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Other materials as listed for HPLC-UV
3. Reagents and Standards
-
As listed for HPLC-UV.
4. Sample Preparation
-
Follow the same procedure as for HPLC-UV, but further dilution of the final extract may be necessary to fall within the linear range of the LC-MS/MS.
5. LC-MS/MS Conditions (Starting Point)
-
LC Conditions:
-
Column: C18 (2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A faster gradient can often be used compared to HPLC-UV.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺ or [M-H]⁻. Product ions will be generated by fragmentation of the precursor ion.
-
Ion Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
6. Standard Preparation and Quantification
-
Prepare calibration standards as for HPLC-UV, but at lower concentrations appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
An internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.
-
Quantification is performed by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.
Method Validation
Both methods should be validated according to relevant guidelines (e.g., ICH) to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
Application Note: HPLC-UV Method Development and Validation for the Quantification of 5,4'-Dihydroxy-7-methoxy-6-methylflavane
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,4'-Dihydroxy-7-methoxy-6-methylflavane is a natural flavonoid that has been identified in plant species such as Chinese Dragon's Blood.[1][2] The growing interest in flavonoids for pharmaceutical and nutraceutical applications necessitates the development of robust analytical methods for their quantification. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and reproducibility.[3][4] This document provides a detailed protocol for the development and validation of an HPLC-UV method for the quantitative analysis of this compound. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]
Experimental Workflow
The development and validation of the HPLC-UV method follow a logical progression, as illustrated in the workflow diagram below. This ensures that the final method is suitable for its intended purpose.
Caption: Experimental workflow for HPLC-UV method development and validation.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.[3]
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][7]
-
Mobile Phase:
-
Elution Mode: Gradient elution is recommended to ensure adequate separation from potential impurities.[7][8]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan of a standard solution; a common range for flavonoids is 260-350 nm.[9]
-
Injection Volume: 10 µL.[3]
2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727) or a suitable solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[3]
-
Sample Preparation: The extraction procedure for the analyte from its matrix (e.g., plant material, formulation) should be optimized to ensure complete and reproducible recovery. A common method involves extraction with methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection.[3]
3. Method Validation Protocol
Method validation is crucial to ensure that the analytical method is fit for its intended purpose.[10] The following parameters should be evaluated according to ICH guidelines:[6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo, the analyte standard, and a sample.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[11] This is typically evaluated by analyzing a minimum of five concentrations across the desired range.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is often assessed by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Assessed by performing the analysis on the same sample multiple times on the same day, by the same analyst, and on the same instrument.[10]
-
Intermediate Precision: Assessed by performing the analysis on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13][14]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Data Presentation
The following tables summarize hypothetical data obtained during the validation of the HPLC-UV method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| Correlation Coefficient (r²) | 0.9997 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | 8.0 | 7.9 | 98.8 | 99.1 |
| 80% | 8.0 | 8.0 | 100.0 | |
| 80% | 8.0 | 7.9 | 98.8 | |
| 100% | 10.0 | 10.1 | 101.0 | 100.3 |
| 100% | 10.0 | 9.9 | 99.0 | |
| 100% | 10.0 | 10.1 | 101.0 | |
| 120% | 12.0 | 11.8 | 98.3 | 98.9 |
| 120% | 12.0 | 12.0 | 100.0 | |
| 120% | 12.0 | 11.8 | 98.3 |
Table 3: Precision Data
| Parameter | Replicate | Peak Area (mAU*s) | % RSD |
| Repeatability | 1 | 152,340 | 0.5% |
| 2 | 151,980 | ||
| 3 | 152,890 | ||
| 4 | 151,500 | ||
| 5 | 153,100 | ||
| 6 | 152,500 | ||
| Intermediate Precision | Day 1, Analyst 1 | 152,450 | 0.8% |
| Day 2, Analyst 2 | 151,800 |
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | > 2000 | 5800 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% |
Logical Relationships in Method Development
The following diagram illustrates the logical connections between the various stages of HPLC method development and validation, highlighting the iterative nature of optimization and the sequential process of validation.
Caption: Logical flow from method development to validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UHPLC-UV method for the determination of flavonoids in dietary supplements and for evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anticancer Activity of 5,4'-Dihydroxy-7-methoxy-6-methylflavane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5,4'-Dihydroxy-7-methoxy-6-methylflavane is a natural flavonoid compound found in Chinese Dragon's Blood[1]. Flavonoids as a class have demonstrated a wide range of biological activities, including antioxidant and anticancer effects[2][3]. The evaluation of novel flavonoid derivatives for their potential as anticancer agents is a significant area of research[4][5]. These application notes provide a comprehensive suite of in vitro protocols to systematically evaluate the anticancer properties of this compound. The described assays will assess its effects on cancer cell viability, proliferation, apoptosis, cell cycle progression, migration, invasion, and intracellular reactive oxygen species (ROS) levels. Furthermore, a protocol for investigating the potential underlying molecular mechanisms via Western blotting is included.
Data Presentation:
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 (Breast) | Data | Data |
| A549 (Lung) | Data | Data |
| HeLa (Cervical) | Data | Data |
| PC-3 (Prostate) | Data | Data |
Table 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells | % Live Cells |
| Vehicle Control | 0 | Data | Data | Data | Data |
| Compound | IC50/2 | Data | Data | Data | Data |
| Compound | IC50 | Data | Data | Data | Data |
| Compound | 2 x IC50 | Data | Data | Data | Data |
Table 3: Cell Cycle Distribution
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | Data | Data | Data |
| Compound | IC50/2 | Data | Data | Data |
| Compound | IC50 | Data | Data | Data |
| Compound | 2 x IC50 | Data | Data | Data |
Table 4: Cell Migration and Invasion
| Treatment | Concentration (µM) | % Wound Closure (Migration) | % Invading Cells (Invasion) |
| Vehicle Control | 0 | Data | Data |
| Compound | IC50/2 | Data | Data |
| Compound | IC50 | Data | Data |
Table 5: Intracellular ROS Levels
| Treatment | Concentration (µM) | Mean Fluorescence Intensity | Fold Change vs. Control |
| Vehicle Control | 0 | Data | 1.0 |
| Compound | IC50/2 | Data | Data |
| Compound | IC50 | Data | Data |
| Positive Control (e.g., H2O2) | Concentration | Data | Data |
Experimental Protocols & Visualizations
Cell Viability Assay (MTT Assay)
This assay determines the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[6][7]
Protocol:
-
Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 200 µM) and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.[8]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 48 hours.[8]
-
Harvest both floating and adherent cells and wash twice with cold PBS.[11]
-
Resuspend the cells in 100 µL of Annexin V binding buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within one hour.[9]
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
Protocol:
-
Culture cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[14]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[12]
Cell Migration and Invasion Assays
a) Wound Healing Assay (Migration): [15][16]
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with the test compound at non-lethal concentrations.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the wound area to quantify cell migration.
b) Transwell Invasion Assay: [15][16]
-
Coat the upper surface of a transwell insert with Matrigel.[15]
-
Seed serum-starved cells in the upper chamber with the test compound.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.[17]
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the stained cells under a microscope.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[18][19][20]
Protocol:
-
Seed cells in a 96-well black plate and allow them to adhere.
-
Wash the cells with PBS and then incubate with DCFH-DA solution for 30-45 minutes at 37°C.[18][19]
-
Remove the DCFH-DA solution and treat the cells with the test compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.[18]
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of key proteins involved in cancer-related signaling pathways.[21][22][23]
Protocol:
-
Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.[21]
-
Determine the protein concentration using a BCA assay.[21]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[22]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, caspases, Bcl-2, Bax) overnight at 4°C.[22]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[22]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 11. scispace.com [scispace.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 16. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. assaygenie.com [assaygenie.com]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. medium.com [medium.com]
Application Notes and Protocols for Developing Enzyme Inhibition Assays for 5,4'-Dihydroxy-7-methoxy-6-methylflavane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,4'-Dihydroxy-7-methoxy-6-methylflavane is a natural flavonoid compound that has been identified in sources such as Chinese Dragon's Blood.[1][2] Flavonoids as a class are widely recognized for their diverse biological activities, including their potential to modulate the activity of various enzymes.[3] This has positioned them as promising candidates for the development of new therapeutic agents.[4][5] The exploration of this compound's enzyme inhibitory potential is a crucial step in understanding its pharmacological profile and potential applications in drug discovery.
These application notes provide a comprehensive guide for researchers to develop and conduct enzyme inhibition assays for this compound. The protocols outlined below are based on established methodologies for flavonoid enzyme inhibition and can be adapted to a variety of enzyme targets.[6][7][8][9][10][11][12][13][14]
Potential Enzyme Targets and Signaling Pathways
Flavonoids have been shown to interact with a wide range of enzymes, influencing various cellular signaling pathways.[15][16] Based on the known activities of similar flavonoid structures, potential enzyme targets for this compound include:
-
Protein Kinases: These enzymes are critical regulators of cell signaling and are often implicated in diseases such as cancer.[5][11][17][18][19] Flavonoids can act as ATP-competitive or allosteric inhibitors of kinases.[11]
-
Phosphatases: These enzymes counteract the activity of kinases and are also key players in signal transduction.[10][20]
-
Proteases: Involved in a wide array of physiological processes, proteases are important drug targets.[6][7][9][12][21]
-
Oxidoreductases: This class includes enzymes like xanthine (B1682287) oxidase and NAD(P)H:quinone oxidoreductase, which are involved in metabolic and oxidative stress pathways.[14][22][23][24][25]
The inhibition of these enzymes can modulate critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and apoptosis.[5][15][16]
Data Presentation
To ensure clear and comparative analysis of the inhibitory effects of this compound, all quantitative data should be summarized in structured tables.
Table 1: Inhibitory Activity of this compound against Various Enzymes
| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Type (Competitive, Non-competitive, etc.) | Notes |
| Example: Kinase A | HTRF | [Insert Value] | [Insert Type] | [e.g., ATP-competitive] |
| Example: Protease B | FRET | [Insert Value] | [Insert Type] | [e.g., Reversible] |
| Example: Phosphatase C | Colorimetric | [Insert Value] | [Insert Type] | |
| Example: Oxidoreductase D | HPLC-based | [Insert Value] | [Insert Type] |
Table 2: Kinetic Parameters of this compound Inhibition
| Enzyme Target | Km (µM) | Vmax (µmol/min) | Ki (µM) |
| Example: Kinase A | [Insert Value] | [Insert Value] | [Insert Value] |
| Example: Protease B | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
The following are detailed protocols for key enzyme inhibition assays that can be adapted for this compound.
Protocol 1: Protein Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from established methods for assessing flavonoid inhibition of protein kinases.[26]
1. Materials:
-
Recombinant Protein Kinase
-
Kinase Substrate (e.g., a biotinylated peptide)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-XL665)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
2. Method:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add 2 µL of the diluted compound or DMSO (vehicle control).
-
Add 4 µL of the recombinant kinase solution to each well.
-
Add 4 µL of a mixture of the kinase substrate and ATP to initiate the reaction. Final concentrations should be optimized for each kinase, but a starting point could be Km for ATP and substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the HTRF detection reagents diluted in the detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665/620) and determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol is based on methods used to identify flavonoid inhibitors of proteases.[6][7][9][12]
1. Materials:
-
Recombinant Protease
-
FRET-based Protease Substrate (e.g., a peptide with a fluorophore and a quencher)
-
This compound (dissolved in DMSO)
-
Protease Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
96-well black plates
-
Fluorescence plate reader
2. Method:
-
Prepare serial dilutions of this compound in the protease assay buffer.
-
In a 96-well plate, add 50 µL of the diluted compound or DMSO (vehicle control).
-
Add 25 µL of the recombinant protease solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the FRET substrate.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30 minutes).
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 3: Phosphatase Inhibition Assay (Colorimetric)
This protocol is adapted from methods for evaluating flavonoid inhibition of phosphatases.[10][20]
1. Materials:
-
Recombinant Phosphatase (e.g., PTP1B)
-
Phosphatase Substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)
-
This compound (dissolved in DMSO)
-
Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM NaCl, 1 mM DTT)
-
96-well clear plates
-
Spectrophotometer plate reader
2. Method:
-
Prepare serial dilutions of this compound in the phosphatase assay buffer.
-
In a 96-well plate, add 20 µL of the diluted compound or DMSO (vehicle control).
-
Add 60 µL of the phosphatase assay buffer.
-
Add 10 µL of the recombinant phosphatase solution and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the pNPP substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 4: Xanthine Oxidase Inhibition Assay (HPLC-based)
This protocol is based on established methods for assessing flavonoid inhibition of xanthine oxidase.[14]
1. Materials:
-
Xanthine Oxidase
-
Xanthine
-
This compound (dissolved in DMSO)
-
Phosphate Buffer (e.g., 100 mM, pH 7.5)
-
HPLC system with a C18 column and UV detector
2. Method:
-
Prepare serial dilutions of this compound in the phosphate buffer.
-
In a microcentrifuge tube, mix the diluted compound, xanthine oxidase, and phosphate buffer.
-
Initiate the reaction by adding xanthine.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Filter the samples and inject them into the HPLC system.
-
Monitor the formation of uric acid by measuring the peak area at 290 nm.
-
Calculate the percent inhibition of uric acid formation relative to a control without the inhibitor.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for an enzyme inhibition assay.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 天然产物 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of SARS-CoV 3CL protease by flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Flavonoids with inhibitory activity against SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flavonoids as cycline-dependent kinase inhibitors: inhibition of cdc 25 phosphatase activity by flavonoids belonging to the quercetin and kaempferol series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Inhibition of 17beta-hydroxysteroid oxidoreductase by flavonoids in breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Unexplored Potential: The Case of 5,4'-Dihydroxy-7-methoxy-6-methylflavane as a Chemical Probe
Despite its identification as a natural product, extensive research into the specific applications of 5,4'-Dihydroxy-7-methoxy-6-methylflavane as a chemical probe is currently not available in publicly accessible scientific literature. While its origins in "Chinese Dragon's Blood" hint at potential bioactivity, detailed studies elucidating its mechanism of action, specific biological targets, and quantitative data remain elusive.
This flavane, with the chemical formula C17H18O4, is structurally related to a class of compounds known for a wide range of biological activities. Flavonoids, in general, are well-documented for their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. However, the specific substitutions on the flavane backbone, in this case, the dihydroxy, methoxy, and methyl groups, are critical in determining its precise biological function and suitability as a chemical probe.
A chemical probe is a small molecule used to study and manipulate biological systems. To be effective, a chemical probe must have well-characterized properties, including a known mechanism of action, high potency and selectivity for its target, and established protocols for its use in biological assays. At present, such detailed information for this compound has not been reported.
General Characteristics (Based on Chemical Class)
While specific data is lacking, some general characteristics can be inferred based on its chemical structure as a flavane.
| Property | Inferred Characteristic |
| Potential Biological Role | Antioxidant, Anti-inflammatory, Enzyme inhibitor |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be low. |
| Purity | For use as a chemical probe, a purity of >95% is typically required. |
Hypothetical Signaling Pathway and Experimental Workflow
Given the common activities of flavonoids, one could hypothesize its involvement in pathways related to oxidative stress or inflammation. For instance, it might modulate the activity of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or interfere with signaling cascades such as the NF-κB pathway.
Below are hypothetical diagrams illustrating how such a compound might be investigated.
Caption: Hypothetical mechanism of action for this compound in an inflammatory signaling pathway.
Caption: A generalized workflow for evaluating the anti-inflammatory activity of a novel compound.
Future Directions
To establish this compound as a valuable chemical probe, future research would need to focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, activity-based protein profiling, or computational docking to identify its specific molecular target(s).
-
Quantitative Biology: Performing dose-response studies to determine its potency (IC50 or EC50 values) and binding affinity (Ki or Kd) in various biochemical and cell-based assays.
-
Selectivity Profiling: Screening the compound against a panel of related and unrelated targets to establish its selectivity.
-
Mechanism of Action Studies: Conducting detailed experiments to elucidate the precise molecular mechanism by which it exerts its biological effects.
-
Development of Detailed Protocols: Publishing optimized and validated protocols for its use in relevant assays.
Until such studies are conducted and the results are made publicly available, the use of this compound as a specific and reliable chemical probe remains an area for future scientific exploration. Researchers interested in this compound are encouraged to undertake these foundational studies to unlock its full potential.
Application Notes and Protocols for Studying the Neuroprotective Effects of 5,4'-Dihydroxy-7-methoxy-6-methylflavane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavonoids are a class of natural compounds known for their potential neuroprotective properties, which are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic capabilities.[1][2][3] This document provides a detailed experimental framework for investigating the neuroprotective effects of a novel compound, 5,4'-Dihydroxy-7-methoxy-6-methylflavane. The protocols outlined below will guide researchers in assessing the compound's ability to protect neuronal cells from oxidative stress-induced damage, a common factor in neurodegenerative diseases.[1][4] The experimental design employs the human neuroblastoma cell line SH-SY5Y, a widely used model in neuroscience research.[5][6][7]
Experimental Design Overview
The overall experimental workflow is designed to first establish a suitable model of neurotoxicity and then to evaluate the protective effects of this compound. The key stages of the investigation are:
-
Cell Culture and Differentiation: Propagation of SH-SY5Y cells and differentiation into a more mature neuronal phenotype.
-
Toxicity and Dose-Response: Determination of the optimal concentration of a neurotoxic agent (e.g., hydrogen peroxide, H₂O₂) and the non-toxic concentration range of the test compound.
-
Assessment of Neuroprotection: Evaluation of the compound's ability to mitigate neurotoxin-induced cell death and apoptosis.
-
Mechanistic Studies: Investigation of the underlying mechanisms of neuroprotection, focusing on antioxidant activity and modulation of key signaling pathways.
A visual representation of this workflow is provided below.
Figure 1: Experimental workflow for assessing neuroprotective effects.
Key Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a commonly used model for neurodegenerative disease research.[5][6] Undifferentiated SH-SY5Y cells are neuroblast-like and can be induced to differentiate into a more mature neuronal phenotype, which is often more relevant for studying neuroprotective effects.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5][8]
-
Differentiation medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM Retinoic Acid (RA)
-
Poly-D-lysine coated culture flasks and plates[9]
Procedure:
-
Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.[8]
-
Passage the cells when they reach 80% confluency.[8]
-
For differentiation, seed cells onto poly-D-lysine coated plates at a density of 1 x 10⁵ cells/cm².
-
After 24 hours, replace the complete medium with differentiation medium.
-
Continue to culture for 5-7 days, replacing the differentiation medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound
-
Hydrogen peroxide (H₂O₂) or another suitable neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
To determine the toxicity of H₂O₂, treat cells with various concentrations (e.g., 0-500 µM) for 24 hours.
-
To determine the toxicity of the test compound, treat cells with various concentrations (e.g., 0-100 µM) for 24 hours.
-
For the neuroprotection assay, pre-treat cells with non-toxic concentrations of this compound for 2 hours.
-
Following pre-treatment, add the predetermined toxic concentration of H₂O₂ and incubate for 24 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control (untreated) | - | 100 | |
| H₂O₂ alone | 100 | ||
| Compound alone | 10 | ||
| Compound alone | 25 | ||
| Compound alone | 50 | ||
| Compound (10 µM) + H₂O₂ | 100 | ||
| Compound (25 µM) + H₂O₂ | 100 | ||
| Compound (50 µM) + H₂O₂ | 100 |
Protocol 3: Reactive Oxygen Species (ROS) Measurement
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[10][11]
Materials:
-
Differentiated SH-SY5Y cells in a 96-well black, clear-bottom plate
-
This compound
-
H₂O₂
-
DCFH-DA (10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Seed and differentiate SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
Pre-treat cells with the test compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ for 1 hour.
-
Wash the cells twice with warm HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.[10]
-
Wash the cells twice with warm HBSS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10][11]
Data Presentation:
| Treatment Group | Concentration (µM) | Fluorescence Intensity | % ROS Production |
| Control (untreated) | - | 100 | |
| H₂O₂ alone | 100 | ||
| Compound alone | 25 | ||
| Compound (25 µM) + H₂O₂ | 100 |
Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound
-
H₂O₂
-
JC-1 staining solution
-
FCCP or CCCP (positive control for depolarization)[12]
Procedure:
-
Seed, differentiate, and treat the cells as described in the cell viability protocol.
-
Include a positive control group treated with 50 µM CCCP for 15-30 minutes to induce mitochondrial depolarization.[12]
-
After treatment, remove the medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C.[12]
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~540/590 nm), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers, Ex/Em ~485/535 nm).[12]
-
The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Data Presentation:
| Treatment Group | Concentration (µM) | Red Fluorescence | Green Fluorescence | Red/Green Ratio |
| Control (untreated) | - | |||
| H₂O₂ alone | 100 | |||
| Compound alone | 25 | |||
| Compound (25 µM) + H₂O₂ | 100 | |||
| CCCP (positive control) | 50 |
Protocol 5: Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell survival signaling pathways.[9][13]
Materials:
-
Differentiated SH-SY5Y cells in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Nrf2, anti-HO-1, and anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat differentiated SH-SY5Y cells in 6-well plates as previously described.
-
Lyse the cells in ice-cold RIPA buffer.[14]
-
Determine the protein concentration of the lysates using the BCA assay.[15]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[14]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation:
| Treatment Group | Bax/β-actin Ratio | Bcl-2/β-actin Ratio | Bcl-2/Bax Ratio | Cleaved Caspase-3/β-actin Ratio | p-Akt/Akt Ratio | p-ERK/ERK Ratio | Nrf2/β-actin Ratio | HO-1/β-actin Ratio |
| Control | ||||||||
| H₂O₂ alone | ||||||||
| Compound + H₂O₂ |
Potential Signaling Pathways for Investigation
Flavonoids can exert their neuroprotective effects through the modulation of various signaling pathways.[1][2][3] Based on existing literature, the following pathways are prime candidates for investigation.
Figure 2: Potential neuroprotective signaling pathways.
This diagram illustrates how this compound may exert its neuroprotective effects by:
-
Directly scavenging ROS or upregulating antioxidant defenses through the Nrf2/ARE pathway.[[“]][18]
-
Activating pro-survival signaling cascades such as the PI3K/Akt and ERK pathways, which can inhibit pro-apoptotic proteins (like Bax) and promote the expression of anti-apoptotic proteins (like Bcl-2).[3][19]
-
Preventing mitochondrial dysfunction and the subsequent activation of caspases, ultimately inhibiting apoptosis and promoting neuronal survival.[3]
By following these detailed protocols and considering the proposed mechanisms, researchers can conduct a thorough investigation into the neuroprotective potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. accegen.com [accegen.com]
- 6. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. SH-SY5Y culturing [protocols.io]
- 9. Western Blotting for Neuronal Proteins [protocols.io]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Western Blotting Protocol and its Troubleshooting - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. consensus.app [consensus.app]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,4'-Dihydroxy-7-methoxy-6-methylflavane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,4'-Dihydroxy-7-methoxy-6-methylflavane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common route involves a four-step synthesis:
-
Synthesis of the acetophenone (B1666503) precursor: 2',4'-Dihydroxy-6'-methoxy-5'-methylacetophenone is synthesized, typically via a Friedel-Crafts acylation or a Hoesch reaction on a substituted phenol (B47542).
-
Claisen-Schmidt Condensation: The acetophenone precursor is reacted with 4-hydroxybenzaldehyde (B117250) in a base-catalyzed condensation to form the corresponding chalcone (B49325) (2',4',4-trihydroxy-6'-methoxy-5'-methylchalcone).
-
Intramolecular Cyclization: The chalcone intermediate undergoes acid- or base-catalyzed intramolecular cyclization to yield the flavanone (B1672756), 5,4'-Dihydroxy-7-methoxy-6-methylflavanone.
-
Reduction of the Flavanone: The carbonyl group of the flavanone is reduced to a methylene (B1212753) group to afford the final product, this compound.
Q2: What are the critical factors affecting the overall yield?
Several factors can significantly impact the overall yield:
-
Purity of starting materials: Impurities in the starting phenol, acylating agent, or aldehyde can lead to side reactions and lower yields.
-
Reaction conditions: Temperature, reaction time, and catalyst choice are crucial for each step.
-
pH control: The pH of the reaction mixture is particularly important for the Claisen-Schmidt condensation and the subsequent cyclization.
-
Purification methods: Efficient purification at each step is necessary to remove byproducts that could interfere with subsequent reactions.
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of each reaction step. Use an appropriate solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures) to achieve good separation between the starting materials, intermediates, and the product.
Q4: What are the common methods for purifying the final flavane product?
Column chromatography is the most common method for purifying the final product.[1] Silica (B1680970) gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexane as the eluent.[1] Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2',4'-Dihydroxy-6'-methoxy-5'-methylacetophenone
| Potential Cause | Troubleshooting Steps |
| Low reactivity of the phenol precursor. | Ensure the phenol is sufficiently activated. The Hoesch reaction, for instance, works well with electron-rich phenols like polyhydroxy phenols.[2][3] |
| Suboptimal catalyst or reaction conditions for Friedel-Crafts acylation. | Use a strong Lewis acid catalyst like AlCl₃. Ensure anhydrous conditions as moisture can deactivate the catalyst.[4] The reaction may require elevated temperatures to proceed.[5] |
| Formation of O-acylation product instead of C-acylation. | In Friedel-Crafts acylation of phenols, O-acylation can be a competing reaction.[5] Using a higher temperature can favor the Fries rearrangement of the O-acylated product to the desired C-acylated product. |
| Decomposition of starting material or product. | Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely by TLC. |
Problem 2: Low Yield or Side Product Formation in Claisen-Schmidt Condensation
| Potential Cause | Troubleshooting Steps |
| Incorrect base concentration. | The concentration of the base (e.g., KOH or NaOH) is critical. A high concentration can promote side reactions, while a low concentration may lead to an incomplete reaction. |
| Reaction temperature is too high. | The Claisen-Schmidt condensation is often carried out at room temperature or below to minimize side reactions. |
| Cannizzaro reaction of the aldehyde. | If the aldehyde can undergo a Cannizzaro reaction, this will consume the starting material. This is less of a concern with 4-hydroxybenzaldehyde. |
| Self-condensation of the acetophenone. | While less common, it can occur. Using a stoichiometric amount of the aldehyde can help minimize this. |
| Chalcone precipitation. | The chalcone product may precipitate from the reaction mixture, leading to an incomplete reaction. Ensure adequate solvent volume and stirring. |
Problem 3: Incomplete Cyclization of the Chalcone to the Flavanone
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH for cyclization. | The cyclization can be catalyzed by either acid or base. The optimal pH should be determined experimentally. Acid-catalyzed cyclization is a well-documented method. |
| Chalcone is sterically hindered. | The substitution pattern on the chalcone can affect the rate of cyclization. Longer reaction times or a stronger acid/base catalyst may be required. |
| Reversibility of the reaction. | The cyclization can be reversible. Removing water from the reaction mixture can help drive the equilibrium towards the flavanone. |
| Formation of aurone (B1235358) as a byproduct. | Oxidative cyclization can sometimes lead to the formation of aurones. Performing the reaction under an inert atmosphere can help minimize this. |
Problem 4: Low Yield or Over-reduction during the Final Reduction Step
| Potential Cause | Troubleshooting Steps | | Inappropriate reducing agent. | Catalytic hydrogenation (e.g., using Pd/C) is a common method for reducing the carbonyl group of flavanones.[6] Transfer hydrogenation is another effective method.[7] Sodium borohydride (B1222165) (NaBH₄) can also be used, but may lead to the formation of the corresponding alcohol (flavan-4-ol) as the main product. | | Over-reduction of the aromatic rings. | Harsh reduction conditions (high pressure, high temperature, prolonged reaction time) can lead to the reduction of the aromatic rings. Monitor the reaction carefully and use milder conditions if necessary. | | Catalyst poisoning. | Impurities in the flavanone substrate can poison the catalyst. Ensure the flavanone is sufficiently pure before the reduction step. | | Formation of 1,3-diarylpropane as a byproduct. | Hydrogenation of flavanones can sometimes lead to the formation of 1,3-diarylpropanes.[8] The choice of catalyst and reaction conditions can influence the selectivity. |
Data Presentation
Table 1: Representative Yields for Flavonoid Synthesis Steps
| Reaction Step | Reactants | Product | Typical Yield (%) | Reference |
| Friedel-Crafts Acylation | Polyhydroxy phenol, Acyl chloride | Hydroxyacetophenone | 60-80 | [9] |
| Claisen-Schmidt Condensation | 2'-hydroxyacetophenone, Benzaldehyde | Chalcone | 80-95 | [10] |
| Intramolecular Cyclization | Chalcone | Flavanone | 70-90 | [11] |
| Catalytic Hydrogenation | Flavanone | Flavane | 85-95 | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 2',4'-Dihydroxy-6'-methoxy-5'-methylacetophenone (Generalized Hoesch Reaction)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, place 3-methyl-5-methoxyphenol (1 equivalent) and acetonitrile (B52724) (1.2 equivalents).
-
Solvent and Catalyst: Add anhydrous diethyl ether as the solvent and anhydrous zinc chloride (1.5 equivalents) as the Lewis acid catalyst.
-
Reaction Execution: Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water and stir for 1 hour to hydrolyze the intermediate ketimine salt.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5,4'-Dihydroxy-7-methoxy-6-methylflavanone (via Claisen-Schmidt and Cyclization)
-
Chalcone Formation:
-
Dissolve 2',4'-dihydroxy-6'-methoxy-5'-methylacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1.1 equivalents) in ethanol (B145695) in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add an aqueous solution of potassium hydroxide (B78521) (50% w/v) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Pour the reaction mixture into a beaker of ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with cold water, and dry.
-
-
Flavanone Cyclization:
-
Dissolve the crude chalcone in a mixture of methanol (B129727) and concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the precipitated flavanone, wash with water until neutral, and dry.
-
Purify by recrystallization or column chromatography.
-
Protocol 3: Synthesis of this compound (Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation flask, dissolve 5,4'-Dihydroxy-7-methoxy-6-methylflavanone (1 equivalent) in ethanol or ethyl acetate.
-
Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Connect the flask to a hydrogen gas supply (balloon or hydrogenation apparatus) and stir vigorously at room temperature under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Caption: Overall synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 3. bncollegebgp.ac.in [bncollegebgp.ac.in]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. researchgate.net [researchgate.net]
- 9. CN103980102A - Synthesis of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof and application of 2,4-dihydroxy-5-methyl acetophenone and derivative thereof as bactericides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5,4'-Dihydroxy-7-methoxy-6-methylflavane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5,4'-Dihydroxy-7-methoxy-6-methylflavane from crude extracts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.
Question: Why is the separation of the target flavane from other compounds in the crude extract poor on the silica (B1680970) gel column?
Answer: Poor separation on a silica gel column can be attributed to several factors:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to elute quickly and together, or too low, resulting in no elution. It is crucial to first develop an appropriate solvent system using Thin Layer Chromatography (TLC).[1] Aim for an Rf value of 0.2-0.3 for the target compound. A common starting point for flavanones is a mixture of hexanes and ethyl acetate (B1210297).[1]
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad, overlapping peaks. A general guideline is to use a ratio of 1:30 to 1:100 of crude material to silica gel by weight.[1]
-
Improper Sample Loading: The sample should be loaded in a concentrated band. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent for loading.[2]
-
Strong Interaction with Silica: The basic nature of some compounds can cause strong interactions with the acidic silica gel, leading to tailing and irreversible adsorption. Adding a small amount of a modifier like triethylamine (B128534) (0.1-1%) to the eluent can help neutralize the acidic sites on the silica.[1]
Question: The purified flavane shows low purity in the final analysis. What are the likely causes and solutions?
Answer: Low purity of the final product can stem from several issues during the purification process:
-
Co-elution of Impurities: Some impurities may have similar polarity to the target flavane, causing them to co-elute during column chromatography. In such cases, a secondary purification step like preparative TLC or recrystallization is often necessary.
-
Degradation of the Compound: Flavonoids can be sensitive to factors like prolonged exposure to heat, light, or acidic conditions on the silica gel.[3] It is advisable to minimize the purification time and protect the sample from light.
-
Contamination from Solvents or Glassware: Ensure high-purity solvents and thoroughly clean glassware are used to avoid introducing contaminants.
Question: After purification, the yield of this compound is very low. What could have gone wrong?
Answer: Low yield is a common problem in natural product purification. Potential causes include:
-
Compound Loss During Extraction: The initial extraction process may not be efficient. Factors like the choice of solvent, temperature, and extraction time can significantly impact the yield.[3]
-
Irreversible Adsorption on the Column: The flavane may bind irreversibly to the stationary phase. This can be mitigated by choosing a different stationary phase (e.g., polyamide or Sephadex LH-20) or by modifying the eluent.[4][5]
-
Decomposition on Silica Gel: As mentioned, flavonoids can degrade on silica gel. If this is suspected, using a less acidic stationary phase like deactivated silica or alumina (B75360) might be beneficial.
-
Loss During Solvent Evaporation: The compound may be lost during the concentration of fractions if the temperature of the rotary evaporator is too high.
-
Multiple Purification Steps: Each purification step will inevitably lead to some loss of the product. Optimizing each step to be as efficient as possible is key.
Question: The flavane is not eluting from the column, or is eluting very slowly.
Answer: This issue is typically related to the polarity of the solvent system being too low. To resolve this, gradually increase the polarity of the eluent. For example, if you are using a hexane-ethyl acetate system, slowly increase the percentage of ethyl acetate. It is also possible that the compound has very low solubility in the chosen eluent. In this case, a different solvent system may be required.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is a commonly used and effective stationary phase for the separation of flavanones and other flavonoids of low to medium polarity.[4] For more polar flavonoids or to avoid potential degradation on acidic silica, other stationary phases like polyamide or Sephadex LH-20 can be considered.[4][5]
Q2: How do I choose the best solvent system for the purification?
A2: The ideal solvent system should provide good separation of the target compound from impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value between 0.2 and 0.4. Common solvent systems for flavonoids include mixtures of a non-polar solvent like hexane (B92381) or chloroform (B151607) with a more polar solvent like ethyl acetate or methanol.[6]
Q3: Can I use preparative TLC for the final purification step?
A3: Yes, preparative TLC is an excellent technique for the final purification of small quantities of the flavane, especially to separate it from closely related impurities.[7] After an initial separation by column chromatography, fractions containing the target compound can be further purified on preparative TLC plates.[7]
Q4: How can I visualize the flavane on a TLC plate?
A4: Flavonoids are often UV active, so they can be visualized under a UV lamp (usually at 254 nm or 366 nm).[8] Additionally, spraying the TLC plate with a visualizing agent, such as a solution of aluminum chloride (AlCl3) in ethanol (B145695), can produce colored spots for flavonoids.
Q5: What are some general tips for a successful purification?
A5:
-
Always start with a small-scale trial to optimize the separation conditions before scaling up.
-
Ensure the crude extract is as clean as possible before loading it onto the column to improve the separation efficiency and longevity of the stationary phase.
-
Carefully monitor the separation by collecting small fractions and analyzing them by TLC.
-
Keep detailed records of all parameters, including solvent systems, fraction volumes, and yields, to ensure reproducibility.
Data Presentation
The following tables provide illustrative quantitative data for the purification of a flavanone (B1672756) like this compound. Note that these are example values and actual results may vary depending on the specific crude extract and experimental conditions.
Table 1: Illustrative Solvent Gradient for Silica Gel Column Chromatography
| Fraction Numbers | Solvent System (Hexane:Ethyl Acetate) | Purpose |
| 1-10 | 95:5 | Elution of non-polar impurities |
| 11-30 | 90:10 | Gradual elution of less polar compounds |
| 31-60 | 85:15 | Elution of the target flavane |
| 61-80 | 80:20 | Elution of more polar compounds |
| 81-100 | 70:30 | Column wash |
Table 2: Example of Expected Yields at Different Purification Stages
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Crude Extract | 10.0 | 10.0 | 100 | ~10 |
| Silica Gel Column Chromatography | 10.0 | 0.5 | 5 | ~85 |
| Preparative TLC | 0.5 | 0.2 | 40 | >95 |
| Overall | 10.0 | 0.2 | 2 | >95 |
Experimental Protocols
The following is a general protocol for the purification of this compound from a crude plant extract. This protocol may require optimization based on the specific characteristics of the crude extract.
1. Preparation of Crude Extract
-
Air-dry and powder the plant material.
-
Extract the powdered material with a suitable solvent (e.g., 80% ethanol) using maceration or reflux extraction.[9] The choice of solvent and method can greatly influence the composition of the crude extract.[3]
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane:ethyl acetate 95:5). Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent).[2] Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate) as outlined in Table 1.
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the target flavane. Combine the fractions that show a pure spot corresponding to the target compound.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the partially purified flavane.
3. Preparative Thin Layer Chromatography (Prep-TLC)
-
Sample Application: Dissolve the partially purified flavane in a small amount of a volatile solvent. Apply the solution as a narrow band along the origin line of a preparative TLC plate.[1]
-
Development: Place the plate in a developing chamber containing the optimized solvent system (determined from analytical TLC). Allow the solvent to ascend the plate until it is close to the top.
-
Visualization: Remove the plate and visualize the separated bands under a UV lamp. Mark the band corresponding to the target flavane.
-
Scraping and Elution: Carefully scrape the silica from the marked band into a flask. Add a polar solvent (e.g., ethanol or ethyl acetate) to elute the compound from the silica.[7]
-
Filtration and Concentration: Filter the mixture to remove the silica gel. Evaporate the solvent from the filtrate to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity after column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. bib.irb.hr:8443 [bib.irb.hr:8443]
- 9. researchgate.net [researchgate.net]
"stability of 5,4'-Dihydroxy-7-methoxy-6-methylflavane in different solvents"
Technical Support Center: 5,4'-Dihydroxy-7-methoxy-6-methylflavane
Disclaimer: Specific experimental stability data for this compound is limited in publicly available literature. The following guidelines are based on best practices for handling flavonoids and similar natural product compounds. Researchers should always perform initial stability and solubility tests for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing solid this compound?
For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, and kept at -20°C. For short-term storage, 4°C is acceptable. To minimize oxidation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I prepare stock solutions of this compound?
This flavane is expected to have poor solubility in water. Organic solvents are necessary for its dissolution. Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices for preparing stock solutions of flavonoids. To prepare a stock solution, dissolve the compound in a minimal amount of pure organic solvent first, and then dilute it with an aqueous buffer or cell culture medium to the final desired concentration. It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What factors can affect the stability of this compound in my experiments?
Several factors can lead to the degradation of flavonoids like this compound:
-
pH: Extreme pH values (both acidic and alkaline) can catalyze degradation.
-
Light: Exposure to UV light can cause photochemical degradation. Solutions should be stored in amber vials or protected from light.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1][2] Degassing solvents and storing solutions under an inert atmosphere can mitigate this.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3][4][5]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
Q4: How often should I prepare fresh solutions?
For optimal results, it is recommended to prepare fresh solutions for each experiment. If you need to store stock solutions, keep them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible experimental results. | - Degradation of the compound during the experiment.- Precipitation of the compound in aqueous media. | - Perform a time-course experiment to assess the stability of the flavane under your specific experimental conditions (e.g., temperature, pH, media components).- Visually inspect solutions for any precipitate before use.- Increase the concentration of the organic co-solvent if precipitation is observed, ensuring it remains compatible with the experimental system. |
| Loss of biological activity of the solution over time. | - Degradation of the compound due to improper storage. | - Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping tubes in aluminum foil. |
| Difficulty dissolving the compound. | - Low solubility in the chosen solvent. | - Try a different solvent such as DMSO or ethanol.- Use sonication or gentle warming to aid dissolution.- Ensure the compound is of high purity. |
| Unexpected peaks in HPLC analysis. | - Degradation of the compound.- Contamination of the sample or mobile phase. | - Analyze the sample immediately after preparation.- If degradation is suspected, compare the chromatogram to a freshly prepared standard.- Ensure high purity of solvents and proper cleaning of the HPLC system.[6][7][8] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weigh the desired amount of this compound in a microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Guidelines for Stability Assessment in Different Solvents
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the solvents to be tested (e.g., phosphate-buffered saline (PBS) at different pH values, ethanol, methanol, acetonitrile, DMSO).
-
Incubation: Incubate the solutions under controlled conditions. This can include different temperatures (e.g., 4°C, 25°C, 40°C) and light conditions (e.g., protected from light, exposed to ambient light).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Analyze the aliquots immediately by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from its degradation products.
-
Quantification: Quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the concentration of the compound versus time to determine the degradation kinetics and calculate the half-life in each solvent and condition.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. qbdgroup.com [qbdgroup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Synthesis of 5,4'-Dihydroxy-7-methoxy-6-methylflavane
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues during the synthesis of 5,4'-Dihydroxy-7-methoxy-6-methylflavane. The information is presented in a question-and-answer format to directly address potential challenges.
Troubleshooting Guide
Low yield, impure product, or unexpected side reactions are common hurdles in multi-step organic syntheses. This guide provides a structured approach to troubleshooting the synthesis of this compound.
| Symptom | Potential Cause (Impurity) | Troubleshooting Steps |
| Low Purity of Final Product | Unreacted Starting Materials: - 2',5'-Dihydroxy-4'-methoxy-3'-methylacetophenone- 4-Hydroxybenzaldehyde | - Optimize the stoichiometry of reactants.- Increase reaction time or temperature.- Ensure efficient mixing.- Purify starting materials before use. |
| Incomplete Cyclization: - Residual Chalcone (B49325) Intermediate | - Adjust the pH or catalyst concentration for the cyclization step.- Screen different solvents to improve solubility and reactivity. | |
| Incomplete Reduction: - Residual 5,4'-Dihydroxy-7-methoxy-6-methylflavanone | - Use a stronger reducing agent or increase its equivalents.- Extend the reaction time for the reduction step.- Monitor the reaction progress closely using TLC or LC-MS. | |
| Presence of Multiple Spots on TLC/HPLC | Side-Reaction Products: - Self-condensation product of the acetophenone (B1666503).- Isomeric byproducts. | - Add the aldehyde slowly to the reaction mixture during the Claisen-Schmidt condensation to minimize self-condensation.[1] - Control the reaction temperature to reduce the formation of side products.[1] |
| Incomplete or Over-Demethylation: - Flavonoids with different methylation patterns. | - Carefully control the stoichiometry of the demethylating agent.[1]- Reduce the reaction temperature and monitor the reaction progress closely.[1] | |
| Difficulty in Product Isolation/Purification | Poor Crystallization | - Screen various solvent systems for recrystallization.- Use column chromatography with a carefully selected eluent system for purification. |
| Product Degradation | - Avoid harsh acidic or basic conditions during workup and purification.[1]- Use milder reagents where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be found in my synthetic this compound?
A1: Based on common synthetic routes for flavonoids, the most probable impurities include unreacted starting materials such as a substituted acetophenone and 4-hydroxybenzaldehyde, the intermediate chalcone from incomplete cyclization, and the corresponding flavanone (B1672756) from incomplete reduction.[2] Side-products from the initial condensation reaction can also be present.[1]
Q2: My NMR spectrum shows unexpected signals. What could they be?
A2: Unexpected signals in your NMR spectrum could indicate the presence of several impurities. These may include residual solvents, unreacted starting materials, or intermediates like the chalcone or flavanone. It is also possible that side-reactions have occurred, leading to the formation of isomers or byproducts from self-condensation of the starting acetophenone.[1]
Q3: How can I minimize the formation of the chalcone intermediate impurity?
A3: To minimize the amount of unreacted chalcone, ensure the conditions for the cyclization step are optimal. This may involve adjusting the pH, changing the solvent, or increasing the reaction temperature and time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the point of maximum conversion.
Q4: I am struggling with the final reduction step from the flavanone to the flavane. What can I do?
A4: If the reduction of the flavanone to the flavane is incomplete, consider using a more potent reducing agent or increasing the equivalents of the current one. Reaction time and temperature can also be optimized. Ensure that your starting flavanone is pure, as impurities can sometimes interfere with the reduction process.
Q5: Are there any specific considerations for the purification of this compound?
A5: Purification is typically achieved through column chromatography followed by recrystallization. Due to the presence of multiple hydroxyl groups, the compound is polar, which should be considered when selecting the mobile phase for chromatography. A gradient elution might be necessary to separate the desired product from less polar impurities (like starting materials) and more polar impurities (like over-hydroxylated byproducts).
Experimental Protocols
General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)
This protocol is a generalized procedure based on common methods for flavonoid synthesis and should be optimized for the specific substrates used.[3]
-
Dissolve the Acetophenone: Dissolve one equivalent of the substituted acetophenone (e.g., 2',5'-dihydroxy-4'-methoxy-3'-methylacetophenone) in a suitable solvent such as ethanol (B145695) or methanol.
-
Add the Aldehyde: To this solution, add a slight excess (1.1 equivalents) of the substituted benzaldehyde (B42025) (e.g., 4-hydroxybenzaldehyde).
-
Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the mixture while stirring vigorously. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. The formation of the chalcone will be indicated by the appearance of a new, typically colored, spot.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The chalcone product may precipitate out of the solution.
-
Isolation and Purification: Collect the crude product by filtration. The product can be purified by recrystallization from a suitable solvent or by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low product purity.
References
Technical Support Center: Optimizing Dosage of 5,4'-Dihydroxy-7-methoxy-6-methylflavane for Cell-Based Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,4'-Dihydroxy-7-methoxy-6-methylflavane in cell-based assays. The aim is to address specific issues that may be encountered during experimental design and execution to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a natural flavonoid compound.[1][2] It has been identified in sources such as Chinese Dragon's Blood.[1][2] While the precise mechanism of action for this specific flavane is not extensively documented in publicly available literature, flavonoids as a class are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties, and can modulate various signaling pathways.[3][4] Researchers should perform target validation and mechanism of action studies to elucidate its specific effects in their experimental model.
Q2: I am not observing any effect of the compound in my cell-based assay. What are the potential reasons?
A2: A lack of an observable effect can stem from several factors. These can be broadly categorized as issues with the compound itself, the cell culture system, or the experimental design.[5] It is crucial to systematically investigate each of these possibilities to pinpoint the issue.
Q3: How should I prepare and store this compound for cell-based experiments?
A3: Proper handling and storage of the compound are critical for maintaining its integrity and activity. It is recommended to follow the supplier's instructions for solubility and storage. For many flavonoids, dissolving in a suitable solvent like DMSO to create a concentrated stock solution is a common practice. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, the stock solution should be thawed and diluted in a cell culture medium to the final working concentration. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced cytotoxicity.
Q4: How do I determine the optimal concentration range for my experiments?
A4: Determining the optimal concentration range is a critical first step. A dose-response experiment is necessary to identify the concentrations at which the compound exhibits biological activity without causing excessive cytotoxicity. This typically involves treating cells with a wide range of concentrations (e.g., from nanomolar to millimolar) and assessing cell viability.[6] The results of this initial screen will guide the selection of a narrower, more focused concentration range for subsequent functional assays.
Q5: What is an IC50 value and how do I calculate it?
A5: The IC50 (half-maximal inhibitory concentration) value represents the concentration of a compound at which it inhibits a specific biological or biochemical function by 50%.[7] It is a standard measure of a compound's potency. To calculate the IC50, you need to perform a dose-response experiment with a series of concentrations. The resulting data, typically percentage inhibition, is then plotted against the logarithm of the concentration, and a sigmoidal curve is fitted to the data.[7][8] The IC50 is the concentration at which the curve crosses the 50% inhibition mark. Various software programs and online tools are available to perform this calculation.[7][9]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when optimizing the dosage of this compound.
Problem 1: No biological effect observed at tested concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Integrity/Activity | Verify the purity and integrity of the compound. If possible, confirm its structure and activity using analytical methods. | Ensures that the compound being used is correct and active. |
| Check the preparation and storage of the compound stock solution. Ensure it was dissolved properly and stored under appropriate conditions. | Prevents degradation of the compound. | |
| Cell Health & Target Expression | Regularly check cell health, morphology, and doubling time. Ensure cells are not stressed or contaminated.[10] | Healthy and consistent cell populations are crucial for reproducible results. |
| Confirm that the target of the compound (if known) is expressed in the cell line being used. | The cellular machinery for the compound to act upon must be present. | |
| Assay Protocol & Parameters | Review the experimental protocol for any potential errors in dilutions, incubation times, or reagent addition. | A flawless protocol is essential for accurate results. |
| Optimize assay parameters such as cell seeding density and incubation time with the compound. | Ensures the assay is sensitive enough to detect the compound's effects. | |
| Data Analysis & Interpretation | Re-evaluate the data analysis methods. Ensure that appropriate statistical tests are being used. | Correct data analysis is key to drawing valid conclusions. |
Problem 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. | Uniform cell numbers in each well reduce variability. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation.[10] Fill the outer wells with sterile PBS or media. | Minimizes variability caused by environmental differences across the plate. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation after dilution in the media. If precipitation occurs, consider using a different solvent or a lower concentration range. | Ensures the compound is fully dissolved and available to the cells. |
| Assay Readout Issues | If using a plate reader, check for and address issues like autofluorescence from the compound or media components.[11] | Accurate and reliable signal detection is critical. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile using MTT Assay
This protocol outlines the steps to determine the concentration-dependent effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
From this curve, you can determine the concentration at which cell viability is reduced by 50% (IC50 for cytotoxicity).
-
Protocol 2: Dose-Response Analysis for a Functional Assay (e.g., Inhibition of a Signaling Pathway)
This protocol describes how to determine the effective concentration range for a functional effect of the compound.
-
Cell Seeding and Treatment: Follow the same steps as in Protocol 1 for cell seeding and compound treatment. The concentration range should be based on the results of the cytotoxicity assay, focusing on non-toxic or minimally toxic concentrations.
-
Functional Assay: Perform the specific assay to measure the biological activity of interest (e.g., ELISA for cytokine production, Western blot for protein phosphorylation, reporter gene assay for transcription factor activity).
-
Data Analysis:
-
Quantify the results of the functional assay for each compound concentration.
-
Normalize the data to the vehicle control to determine the percentage of inhibition or stimulation.
-
Plot the percentage of effect against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 or EC50 (half-maximal effective concentration) value from this curve.
-
Visualizations
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree for no-effect observations.
Caption: Generic signaling pathway potentially modulated by a flavonoid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 天然产物 | MCE [medchemexpress.cn]
- 3. Cell culture media supplementation of bioflavonoids for the targeted reduction of acidic species charge variants on recombinant therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary flavonoids may improve insulin resistance: NHANES, network pharmacological analyses and in vitro experiments | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. bitesizebio.com [bitesizebio.com]
"degradation of 5,4'-Dihydroxy-7-methoxy-6-methylflavane under experimental conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,4'-Dihydroxy-7-methoxy-6-methylflavane. The information provided is based on established principles of flavonoid chemistry and degradation pathways of structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during experimental procedures?
A1: The degradation of this compound is primarily influenced by several factors, including:
-
pH: Both acidic and alkaline conditions can promote hydrolysis and rearrangement reactions. Flavonoids are generally more stable in acidic conditions compared to alkaline environments.
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to the formation of various degradation products.[1][2]
-
Light Exposure (Photodegradation): Exposure to UV or even visible light can induce photochemical reactions, leading to the breakdown of the flavane structure.[3][4][5][6]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can lead to the oxidation of the phenolic hydroxyl groups and the flavane ring system.[7][8]
-
Enzymatic Activity: If the experimental system contains enzymes, such as those from microbial contamination or in biological matrices, enzymatic degradation can occur.[9][10][11][12]
Q2: What are the expected degradation pathways for this compound?
A2: Based on the structure of this compound, the following degradation pathways are plausible:
-
Oxidation: The dihydroxy substitution on the A and B rings makes the molecule susceptible to oxidation, potentially leading to the formation of quinone-type structures. The C-ring can also undergo oxidative cleavage.[7][8]
-
Acid-Catalyzed Degradation: In acidic conditions, cleavage of the heterocyclic C-ring can occur, leading to the formation of smaller phenolic compounds.
-
Alkaline-Catalyzed Degradation: In alkaline conditions, flavonoids can undergo complex rearrangements and degradation, often involving the opening of the C-ring to form chalcone-like structures, which may further degrade.
-
Photodegradation: Light exposure can lead to radical-mediated degradation pathways, resulting in a variety of smaller aromatic and aliphatic compounds.[3]
Q3: How can I monitor the degradation of this compound in my samples?
A3: The most common and effective method for monitoring the degradation of flavonoids is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[13][14][15][16][17]
-
HPLC-DAD: This allows for the quantification of the parent compound and the detection of degradation products that have a chromophore. A decrease in the peak area of the parent compound over time indicates degradation.
-
HPLC-MS: This provides more detailed information, allowing for the identification of degradation products by their mass-to-charge ratio. Tandem MS (MS/MS) can further aid in structural elucidation of the degradation products.[18][19][20][21]
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of isolated degradation products.[22][23][24][25][26]
Troubleshooting Guides
Issue 1: Rapid loss of this compound in solution.
| Possible Cause | Troubleshooting Step |
| High pH of the solvent | Buffer the solution to a slightly acidic pH (e.g., pH 4-6). Avoid using alkaline solutions for storage. |
| Exposure to light | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions if possible. |
| Presence of oxidizing agents | Degas solvents to remove dissolved oxygen. Avoid using solvents that may contain peroxide impurities. If compatible with the experiment, consider adding a small amount of an antioxidant. |
| Elevated temperature | Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C). Avoid prolonged heating during experimental procedures. |
| Microbial contamination | Use sterile solvents and glassware. For long-term storage, consider sterile filtration of the solution. |
Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Forced degradation has occurred | This is the expected outcome of a forced degradation study. Proceed with the characterization of the new peaks using MS and NMR to identify the degradation products. |
| Sample instability under analytical conditions | Check the stability of the compound in the mobile phase. If degradation is observed, consider using a mobile phase with a different pH or composition. Minimize the time the sample spends in the autosampler. |
| Impure starting material | Analyze the starting material before initiating the experiment to ensure its purity. |
| Reaction with excipients or other sample components | If working with a formulation, analyze a placebo sample under the same conditions to identify peaks originating from excipients. |
Quantitative Data Summary
The following tables present hypothetical quantitative data from forced degradation studies on this compound. These are for illustrative purposes to guide data presentation.
Table 1: Degradation of this compound under Different pH Conditions at 40°C.
| pH | Time (hours) | Remaining Compound (%) |
| 2.0 | 24 | 95.2 |
| 7.0 | 24 | 88.5 |
| 10.0 | 24 | 65.3 |
Table 2: Effect of Temperature on the Degradation of this compound at pH 7.0.
| Temperature (°C) | Time (hours) | Remaining Compound (%) |
| 25 | 24 | 98.1 |
| 40 | 24 | 88.5 |
| 60 | 24 | 72.4 |
Table 3: Photodegradation of this compound in Methanol (B129727) Solution.
| Light Source | Exposure Time (hours) | Remaining Compound (%) |
| UV (254 nm) | 6 | 45.8 |
| Visible Light | 24 | 92.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with 0.1 M HCl.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method immediately after sample preparation.
Protocol 3: Forced Degradation Study - Thermal Degradation
-
Sample Preparation: Place a small amount of solid this compound in a clear glass vial.
-
Thermal Stress:
-
Place the vial in a calibrated oven at 80°C.
-
Withdraw samples at 1, 3, and 7 days.
-
Dissolve the solid sample in methanol to a known concentration for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 4: Forced Degradation Study - Photodegradation
-
Preparation of Solution: Prepare a 0.1 mg/mL solution of this compound in methanol.
-
Photostability Exposure:
-
Place the solution in a photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots from both the exposed and control samples at appropriate time points.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for the flavane.
References
- 1. sklqsap.zaas.ac.cn [sklqsap.zaas.ac.cn]
- 2. xpublication.com [xpublication.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydrolysis of flavanone glycosides and degradation of the corresponding aglycones from dried immature Citrus fruit by human fecal flora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. uab.edu [uab.edu]
- 21. researchgate.net [researchgate.net]
- 22. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
"addressing solubility issues of 5,4'-Dihydroxy-7-methoxy-6-methylflavane for in vivo studies"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5,4'-Dihydroxy-7-methoxy-6-methylflavane for in vivo studies.
Troubleshooting Guide
Q1: My initial attempts to dissolve this compound in aqueous buffers for in vivo studies have failed. What are my next steps?
A1: Poor aqueous solubility is a common characteristic of flavonoids due to their polyphenolic structure. It is recommended to start with a systematic solvent screening approach. If simple solvent systems are insufficient, more advanced formulation strategies will be necessary.
Initial Solvent Screening Protocol:
-
Prepare a stock solution: Dissolve a small, accurately weighed amount of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) or ethanol.[1][2]
-
Test vehicle compatibility: Gradually add the stock solution to your desired aqueous in vivo vehicle (e.g., saline, phosphate-buffered saline (PBS)) while vortexing.
-
Observe for precipitation: Monitor for any signs of precipitation (cloudiness, visible particles). The point at which precipitation occurs will give you a rough estimate of the solubility limit in that co-solvent system.
-
Consider co-solvents: If the desired concentration is not achieved, a co-solvent system may be required. Common co-solvents for in vivo studies include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol. However, the concentration of organic solvents should be kept to a minimum to avoid toxicity in animal models.[3]
Q2: I'm observing precipitation of the compound when I dilute my DMSO stock into my aqueous vehicle for dosing. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the concentration of the organic co-solvent decreases. Here are several strategies to address this:
-
Optimize the co-solvent ratio: Systematically test different ratios of your organic solvent to the aqueous vehicle to find a balance that maintains solubility without causing toxicity.
-
Use a surfactant: Surfactants can help to stabilize the compound in the aqueous phase by forming micelles.[4] Commonly used surfactants for in vivo studies include Tween 80 and Solutol HS-15.[4]
-
Employ a cyclodextrin-based formulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[5][6][7][8] This is a highly effective method for improving the aqueous solubility of flavonoids.[5][9]
-
Consider a nanoformulation: Nanoparticle-based delivery systems can significantly enhance the solubility and bioavailability of flavonoids.[10][11][12][13]
Q3: What are the most promising advanced formulation strategies for a poorly soluble flavonoid like this compound?
A3: For significant enhancements in solubility and bioavailability for in vivo studies, consider the following advanced formulation strategies:
-
Cyclodextrin (B1172386) Complexation: This involves the formation of inclusion complexes where the hydrophobic flavonoid molecule is encapsulated within the cyclodextrin cavity.[5][6][8] This method is well-established and has been shown to dramatically increase the aqueous solubility of flavonoids.[9]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, leading to improved dissolution rates and solubility.[10][11][12][13][14] Techniques include nanoprecipitation to create nanocrystals or loading the compound into polymeric nanoparticles or lipid-based nanocarriers.[10][15][16]
-
Solid Dispersions: In this approach, the compound is dispersed in a hydrophilic polymer matrix at a molecular level, converting it from a crystalline to a more soluble amorphous state.[17][18]
Frequently Asked Questions (FAQs)
Q4: What is this compound?
A4: this compound is a natural product found in plants such as Chinese Dragon's Blood (Dracaena draco).[19][20] Like many flavonoids, it is a polyphenolic compound, which contributes to its poor water solubility.
Q5: Why are flavonoids like this compound poorly soluble in water?
A5: The chemical structure of flavonoids, characterized by multiple aromatic rings, makes them relatively nonpolar and thus poorly soluble in polar solvents like water.[5][7][21] This low aqueous solubility is a major hurdle for their oral administration and overall bioavailability.[7][21]
Q6: What are cyclodextrins and how do they improve solubility?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[6] They can encapsulate poorly water-soluble "guest" molecules, like flavonoids, within their hydrophobic core.[5][6] This host-guest complex formation renders the flavonoid more water-soluble and can also improve its stability.[5][9]
Q7: What are the advantages of using nanoparticle formulations?
A7: Nanoparticle formulations offer several advantages for delivering poorly soluble compounds in vivo:
-
Enhanced Solubility and Dissolution Rate: The increased surface area of nanoparticles leads to faster dissolution.[14][15]
-
Improved Bioavailability: By improving solubility and dissolution, nanoparticles can lead to better absorption and higher bioavailability.[13]
-
Potential for Targeted Delivery: The surface of nanoparticles can be modified to target specific tissues or cells.[12]
-
Protection from Degradation: Encapsulating the compound within a nanoparticle can protect it from degradation in the gastrointestinal tract.[15]
Q8: Are there any safety concerns with using co-solvents like DMSO in in vivo studies?
A8: Yes, while DMSO is a powerful solvent, it can have biological effects and may cause toxicity at higher concentrations.[1] It is crucial to use the lowest effective concentration and to include appropriate vehicle controls in your experiments to account for any effects of the solvent itself.
Q9: How do I choose the best solubility enhancement strategy for my study?
A9: The choice of strategy depends on several factors, including the desired concentration of the compound, the route of administration, the animal model being used, and the resources available. A tiered approach is often recommended, starting with simpler methods like co-solvents and progressing to more complex formulations like cyclodextrins or nanoparticles if necessary.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for Flavonoids
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the solvent system. | Simple to prepare, cost-effective. | Potential for in vivo toxicity, risk of drug precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulates the drug molecule in a water-soluble complex.[5][6] | Significant increase in aqueous solubility, improved stability.[5][9] | Requires specific molar ratios, may not be suitable for all molecules. |
| Nanoparticle Formulations | Increases surface area for dissolution, enhances permeability.[10][15] | Improved bioavailability, potential for targeted delivery, protection from degradation.[12][13][15] | More complex to prepare and characterize, potential for immunogenicity. |
| Solid Dispersions | Converts the drug from a crystalline to a more soluble amorphous form.[18] | Significant improvement in dissolution rate.[18] | Potential for physical instability (recrystallization) over time. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms a fine oil-in-water emulsion in the GI tract.[22] | Enhances solubility and absorption of lipophilic drugs. | Requires careful selection of oils, surfactants, and co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is a general guideline and should be optimized for your specific needs.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.45 µm membrane filter
-
Freeze-dryer (lyophilizer)
Methodology (Freeze-Drying Method): [6]
-
Determine the desired molar ratio of the flavane to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Add the calculated amount of this compound to the HP-β-CD solution.
-
Stir the mixture at a controlled temperature (e.g., 30°C) for 24 hours to facilitate complex formation.
-
Filter the solution through a 0.45 µm membrane filter to remove any un-complexed compound.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the inclusion complex.
-
The resulting powder can be reconstituted in an aqueous vehicle for in vivo administration.
Protocol 2: Preparation of this compound Nanoparticles via Nanoprecipitation
This protocol provides a general method for producing drug nanocrystals.
Materials:
-
This compound
-
A suitable water-miscible organic solvent (e.g., acetone, ethanol)
-
A suitable aqueous anti-solvent (e.g., deionized water)
-
A stabilizer (e.g., a polymer like PVP or a surfactant like Tween 80)
-
Magnetic stirrer
Methodology:
-
Dissolve this compound in the organic solvent to create the organic phase.
-
Dissolve the stabilizer in the aqueous anti-solvent to create the aqueous phase.
-
Under constant stirring, inject the organic phase into the aqueous phase.
-
The rapid mixing will cause the compound to precipitate out of the solution as nanoparticles.
-
Continue stirring for a specified period to allow for solvent evaporation and nanoparticle stabilization.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) for in vivo studies.
Visualizations
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Strategies for Enhancing Flavonoid Solubility.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. An Innovative Bio-Vehicle for Resveratrol and Tocopherol Based on Quinoa 11S Globulin—Nanocomplex Design and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 8. Effects of alpha- and beta-cyclodextrin complexation on the physico-chemical properties and antioxidant activity of some 3-hydroxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 11. iipseries.org [iipseries.org]
- 12. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 13. researchgate.net [researchgate.net]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
- 20. 5,4'-Dihydroxy-7'-methoxy-8-methylflavan | C17H18O4 | CID 44257197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
"minimizing side reactions in the synthesis of 5,4'-Dihydroxy-7-methoxy-6-methylflavane"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,4'-Dihydroxy-7-methoxy-6-methylflavane. Our aim is to help you minimize side reactions and optimize your synthetic protocol for higher yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Claisen-Schmidt Condensation to form the Chalcone (B49325) Intermediate
The first critical step is the base-catalyzed condensation of 2',4'-dihydroxy-5'-methyl-6'-methoxyacetophenone with 4-hydroxybenzaldehyde (B117250) to form the corresponding 2'-hydroxychalcone (B22705).
Issue 1: Low or No Yield of the Desired Chalcone
-
Possible Causes:
-
Improper Catalyst Concentration: The concentration of the base (e.g., NaOH or KOH) is crucial. Too low a concentration may not effectively deprotonate the acetophenone (B1666503), while too high a concentration can promote side reactions.[1][2]
-
Poor Reagent Quality: Degradation or impurities in the starting aldehyde or ketone can inhibit the reaction.
-
Inadequate Temperature Control: While many Claisen-Schmidt condensations proceed at room temperature, some may require gentle heating. Conversely, excessive heat can lead to side reactions and decomposition.[2]
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
-
Solutions:
-
Optimize Catalyst Concentration: Systematically vary the concentration of the base to find the optimal condition.
-
Verify Reagent Purity: Ensure the purity of your starting materials, purifying them by recrystallization or distillation if necessary.[2]
-
Adjust Temperature: Initially, run the reaction at room temperature and monitor its progress. If the reaction is slow, consider gentle heating (e.g., 40-50 °C).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the chalcone product to determine the optimal reaction time.
-
Issue 2: Formation of Multiple Byproducts
-
Possible Causes:
-
Self-Condensation of Acetophenone: The acetophenone can react with itself, especially under strongly basic conditions.[1]
-
Cannizzaro Reaction: The 4-hydroxybenzaldehyde can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol and carboxylic acid.[1]
-
Michael Addition: The enolate of the acetophenone can add to the newly formed chalcone, leading to a higher molecular weight byproduct.[2]
-
-
Solutions:
-
Use Milder Reaction Conditions: Consider using a weaker base or a lower concentration of the strong base.
-
Control Stoichiometry: Use a slight excess of the aldehyde to minimize the self-condensation of the ketone.
-
Gradual Addition of Base: Add the base catalyst slowly to the reaction mixture to maintain a lower instantaneous concentration.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions.[1]
-
Stage 2: Intramolecular Cyclization to form the Flavanone (B1672756)
The second step involves the cyclization of the 2'-hydroxychalcone intermediate to the desired 5,4'-Dihydroxy-7-methoxy-6-methylflavanone. This is often achieved under acidic or basic conditions.
Issue 3: Low Yield of the Flavanone
-
Possible Causes:
-
Suboptimal pH: The efficiency of the cyclization is highly dependent on the pH of the reaction medium. Both acidic and basic conditions can promote cyclization, but the optimal conditions can vary.[3]
-
Decomposition of the Chalcone: The chalcone intermediate may be unstable under the chosen cyclization conditions.
-
Formation of Alternative Products: Depending on the conditions, other cyclization products, such as aurones, could potentially form, although this is more common during oxidative cyclization to flavones.
-
-
Solutions:
-
Screen Different Catalysts: Experiment with both acid catalysts (e.g., HCl, H₂SO₄, or Lewis acids) and base catalysts (e.g., NaOH, piperidine).[4][5]
-
Use Milder Acids: Employing milder acids like acetic acid has been shown to be effective for flavanone synthesis and can reduce side reactions.[4]
-
Protect Hydroxyl Groups: The presence of free hydroxyl groups can sometimes interfere with the reaction. Consider protecting the hydroxyl groups before cyclization and deprotecting them in a subsequent step.[6]
-
TLC Monitoring: Closely monitor the reaction to identify the point of maximum flavanone formation and avoid prolonged reaction times that could lead to degradation.
-
Issue 4: Demethylation of the Methoxy (B1213986) Group
-
Possible Cause:
-
Harsh Acidic Conditions: Treatment with strong acids, especially at elevated temperatures, can lead to the cleavage of the methoxy ether linkage, resulting in an undesired polyhydroxylated byproduct.[7]
-
-
Solutions:
-
Avoid Strong Acids: Opt for milder acidic conditions for the cyclization step.
-
Control Temperature: If an acid catalyst is necessary, maintain the reaction at the lowest possible temperature that allows for efficient cyclization.
-
Alternative Cyclization Methods: Explore non-acidic cyclization methods, such as base-catalyzed cyclization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach is a two-step synthesis. The first step is a Claisen-Schmidt condensation between 2',4'-dihydroxy-5'-methyl-6'-methoxyacetophenone and 4-hydroxybenzaldehyde to yield a 2'-hydroxychalcone intermediate. This is followed by an intramolecular cyclization of the chalcone to form the flavanone core.[5] The final "flavane" structure would require a subsequent reduction of the carbonyl group and the double bond in the heterocyclic ring, which is a separate synthetic consideration beyond the formation of the flavanone precursor.
Q2: How can I purify the final product?
A2: Purification is typically achieved through recrystallization from a suitable solvent (such as ethanol (B145695) or methanol-water mixtures) or by column chromatography on silica (B1680970) gel using a solvent system like hexane-ethyl acetate (B1210297) or dichloromethane-methanol.[3] The choice of method will depend on the nature and quantity of the impurities.
Q3: Are there any specific safety precautions I should take?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Strong acids and bases are corrosive and should be handled with care.
Q4: Can I use microwave-assisted synthesis for this reaction?
A4: Yes, microwave-assisted synthesis has been successfully employed for the cyclization of 2'-hydroxychalcones to flavanones. This technique can significantly reduce reaction times and in some cases improve yields.[4]
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Cyclization of 2'-Hydroxychalcones to Flavanones
| Catalyst | Solvent | Temperature | Reaction Time | Typical Yields | Reference |
| Methanesulfonic acid | Ethanol | Reflux | Several hours | Modest (11-13%) | [3] |
| Sodium Acetate | Methanol | Reflux | Several hours | Variable (2-49%) | [3] |
| Piperidine | Water | Reflux | Several hours | High (74-93%) | [3] |
| Acetic Acid | None (neat) | Microwave (120°C) | 30 minutes | Good (up to 82%) | [4] |
Note: Yields are for various substituted chalcones and may differ for the specific synthesis of 5,4'-Dihydroxy-7-methoxy-6-methylflavanone.
Experimental Protocols
General Protocol for Claisen-Schmidt Condensation:
-
Dissolve equimolar amounts of 2',4'-dihydroxy-5'-methyl-6'-methoxyacetophenone and 4-hydroxybenzaldehyde in a suitable solvent such as ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of a base catalyst (e.g., 40-50% KOH) dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.
-
Collect the precipitated chalcone by filtration, wash with cold water until the washings are neutral, and dry.
-
Purify the crude chalcone by recrystallization or column chromatography.
General Protocol for Acid-Catalyzed Intramolecular Cyclization:
-
Dissolve the purified 2'-hydroxychalcone in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of an acid (e.g., concentrated HCl or glacial acetic acid).
-
Reflux the mixture for several hours, monitoring the disappearance of the chalcone by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting flavanone by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the two-step synthesis of the target flavanone.
Caption: Troubleshooting logic for common synthesis issues.
Caption: Common side reactions in the Claisen-Schmidt condensation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nepjol.info [nepjol.info]
- 5. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 5,4'-Dihydroxy-7-methoxy-6-methylflavane and Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 5,4'-Dihydroxy-7-methoxy-6-methylflavane, a natural flavonoid found in "Chinese Dragon's Blood" resin from Dracaena species. Due to the limited direct experimental data on this specific compound, this guide leverages available information on the antioxidant capacity of Dracaena extracts and structurally related flavonoids. The performance is benchmarked against well-established antioxidant standards: Ascorbic Acid, Trolox (a water-soluble vitamin E analog), and Quercetin.
Executive Summary
While direct quantitative antioxidant activity data for this compound is not extensively available in peer-reviewed literature, its presence in Dracaena species, known for their antioxidant properties, suggests its potential contribution to this activity. This guide presents a framework for evaluating its antioxidant capacity by comparing it with common standards through widely accepted in vitro assays. The provided experimental protocols and comparative data for these standards offer a valuable resource for researchers aiming to validate the antioxidant activity of this and other novel compounds.
Comparative Analysis of Antioxidant Activity
The antioxidant activity of a compound can be evaluated through various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the initial radicals, or in terms of equivalents to a standard antioxidant (e.g., Trolox Equivalents in the FRAP assay). A lower IC50 value indicates a higher antioxidant activity.
Table 1: Comparative Antioxidant Activity (IC50 Values in µM)
| Compound / Extract | DPPH Assay (IC50) | ABTS Assay (IC50) | Superoxide Radical Scavenging Assay (IC50) |
| Reference Standards | |||
| Ascorbic Acid | ~5.3 - 137.17[1][2] | - | - |
| Trolox | - | - | - |
| Quercetin | ~19.17[3] | ~1.89[4] | - |
| Related Compounds & Extracts | |||
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF)¹ | 75.8[5] | - | 317.5[5] |
| Dracaena cambodiana ethyl acetate (B1210297) extract | - | - | - |
| Dracaena draco fruit extract | IC50 of 0.30 mg/mL[6] | - | - |
| Dracaena reflexa stem dichloromethane (B109758) extract | IC50 of 0.46 mg/mL[6] | - | - |
¹Data for a structurally similar compound, providing an estimate of potential activity.
Table 2: Ferric Reducing Antioxidant Power (FRAP) Values
| Compound / Extract | FRAP Value |
| Reference Standard | |
| Trolox | Used as a standard for calibration curve[7] |
| Related Compounds & Extracts | |
| Dracaena Species Extracts | Show significant reducing ability[7] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the validation and comparison of novel compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture: Add 0.5 mL of the test compound solution (at various concentrations) to 3 mL of the methanolic DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation, converting it back to the colorless ABTS form.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 5 µL of the test compound solution to 3.995 mL of the diluted ABTS•+ solution.[9]
-
Incubation: Allow the reaction to proceed for 30 minutes.[9]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of inhibition percentage versus concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Reaction Mixture: Add 100 µL of the test compound solution to 3.4 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[8]
-
Measurement: Measure the absorbance of the colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, typically Trolox, and expressed as Trolox Equivalents (TE).
Visualizing Antioxidant Mechanisms and Workflows
To further clarify the experimental processes and the underlying mechanisms of antioxidant action, the following diagrams are provided.
Caption: General workflow for common in vitro antioxidant assays.
Caption: Simplified mechanism of free radical scavenging by an antioxidant.
Caption: The reduction mechanism in the FRAP assay.
Conclusion
This guide provides a foundational framework for validating the antioxidant activity of this compound. While direct experimental data for this specific flavane remains elusive, the provided protocols for standard antioxidant assays and the comparative data for well-known antioxidants offer a robust starting point for researchers. The antioxidant potential inferred from its natural source and structurally similar compounds suggests that this compound is a promising candidate for further investigation in the field of antioxidant research and drug development. Future studies should focus on isolating or synthesizing this compound and performing the described assays to obtain direct quantitative data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5,4'-Dihydroxy-7'-methoxy-8-methylflavan | C17H18O4 | CID 44257197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacognostic and Antioxidant Properties of Dracaena sanderiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cropj.com [cropj.com]
- 8. 2.6. Ferric Reducing Antioxidant Power (FRAP), DPPH Free Radical Scavenging, and Antioxidant Capacity [bio-protocol.org]
- 9. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of the Antioxidant Capacities of Quercetin and 5,4'-Dihydroxy-7-methoxy-6-methylflavane
In the realm of antioxidant research, flavonoids stand out for their potent free-radical scavenging and cell-protective properties. This guide provides a detailed comparison of the well-researched flavonoid, quercetin (B1663063), with the less-studied 5,4'-Dihydroxy-7-methoxy-6-methylflavane. While extensive experimental data is available for quercetin, this comparison seeks to also project the potential antioxidant capacity of this compound based on established structure-activity relationships within the flavonoid family, addressing the current data gap in scientific literature.
Quantitative Antioxidant Capacity
A direct quantitative comparison of the antioxidant capacity of this compound and quercetin is hampered by the lack of available experimental data for the former. Quercetin, however, has been extensively studied, and its antioxidant activity is well-documented across various assays. The table below summarizes representative data for quercetin's performance in common antioxidant assays.
Table 1: Antioxidant Capacity of Quercetin
| Antioxidant Assay | Test System | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Methanol (B129727) | 4.60 ± 0.3 µM | [1] |
| DPPH Radical Scavenging | Methanol | 19.17 µg/mL | [2] |
| ABTS Radical Scavenging | - | 48.0 ± 4.4 µM | [1] |
| ABTS Radical Scavenging | - | 1.89 ± 0.33 µg/mL | [3] |
IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
This compound: To date, no published studies provide specific IC50 values or equivalent antioxidant capacity data for this compound from standardized assays such as DPPH or ABTS. This compound has been identified as a natural product in Chinese Dragon's Blood, the resin of Dracaena cochinchinensis.[4] While extracts of Dracaena species have demonstrated antioxidant activity, the specific contribution of this flavane is yet to be determined.[5][6][7]
Structure-Activity Relationship and Predicted Antioxidant Potential
The antioxidant activity of flavonoids is largely dictated by their chemical structure.[8][9][10] Key features that enhance antioxidant capacity include the presence of a catechol group (3',4'-dihydroxy) in the B-ring, a 2,3-double bond in the C-ring, and a 3-hydroxyl group.[8]
-
Quercetin possesses all of these key features, which contributes to its potent antioxidant activity.
-
This compound , as a flavane, lacks the 2,3-double bond and the 4-keto group present in quercetin (a flavonol). This structural difference generally suggests a lower antioxidant potential compared to quercetin. However, the presence of a 4'-hydroxyl group in the B-ring and a 5-hydroxyl group in the A-ring would still confer some radical scavenging ability. The methoxy (B1213986) and methyl substitutions on the A-ring can also influence its lipophilicity and interaction with cellular membranes, which may affect its biological activity.
Signaling Pathways in Flavonoid Antioxidant Action
Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which upregulates the expression of a suite of antioxidant and detoxification enzymes.[11][12][13]
Quercetin is a known activator of the Nrf2/ARE pathway.[11][12] By promoting the translocation of Nrf2 to the nucleus, quercetin enhances the cellular defense against oxidative stress. The ability of this compound to modulate this or other antioxidant signaling pathways remains to be investigated.
Caption: Nrf2-ARE Signaling Pathway Activation by Flavonoids.
Experimental Protocols
Standardized protocols are crucial for the comparative evaluation of antioxidant capacities. Below are the methodologies for the DPPH and ABTS assays, which are commonly used to assess the free-radical scavenging activity of compounds like flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol (B145695).[14][15] The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compound (e.g., quercetin) is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the sample solution is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[14]
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.[14][15]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[16][17] The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[17]
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
References
- 1. mdpi.com [mdpi.com]
- 2. nehu.ac.in [nehu.ac.in]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. seer.ufu.br [seer.ufu.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of Flavanones from Dracaena Species: Phytochemistry and Bioactivity
The genus Dracaena, renowned for the production of the traditional medicinal resin "dragon's blood," is a rich source of diverse flavonoids, including a notable array of flavanones.[1][2][3] These compounds have garnered significant attention from researchers due to their wide range of pharmacological properties. This guide provides a comparative overview of flavanones isolated from various Dracaena species, presenting quantitative data, experimental protocols, and insights into their biological activities to support further research and drug development.
Comparative Phytochemistry of Dracaena Flavanones
Numerous studies have led to the isolation and characterization of a variety of flavanones from different Dracaena species. While a comprehensive quantitative comparison across all species is challenging due to variations in extraction and analytical methods, available data on the presence and yield of specific flavanones are summarized below.
Table 1: Flavanones Identified in Dracaena Species and Their Reported Yields
| Flavanone (B1672756) | Dracaena Species | Plant Part | Reported Yield/Content | Reference |
| (2S)-7,4′-dihydroxyflavanone | D. cambodiana | Dragon's blood resin | Not specified | [1] |
| (2S)-4′,5-Dihydroxy-7-methoxy-8-methylflavan | D. angustifolia | Stems | Not specified | [4] |
| (2S)-4′-hydroxy-5,7-dimethoxy-8-methylflavan | D. angustifolia | Stems | Not specified | [4] |
| Total Flavonoid Content (TFC) | D. fragrans | Leaves (methanolic extract) | 869.67 ± 0.01 mg QE/g | [5] |
| Total Flavonoid Content (TFC) | D. fragrans | Leaves (acetone extract) | 1794.75 ± 0.07 mg QE/g | [5] |
| Total Flavonoid Content (TFC) | D. reflexa | Leaves (methanolic extract) | 106.33 ± 0.05 mg QE/g | [5] |
| Total Flavonoid Content (TFC) | D. reflexa | Leaves (acetone extract) | 1579.75 ± 0.02 mg QE/g | [5] |
| Total Flavonoid Content (TFC) | D. sanderiana | Leaves (100% ethanol (B145695) extract) | Highest among ethanol-water extracts | [6] |
Note: QE/g refers to Quercetin (B1663063) Equivalents per gram of extract. Direct comparison of yields is limited by the variability in analytical standards and methodologies.
Biological Activities of Dracaena Flavanones
Flavanones from Dracaena species exhibit a spectrum of biological activities, with antioxidant, antimicrobial, and cytotoxic effects being the most prominently reported.[1][3]
Table 2: Comparative Biological Activities of Flavanones and Extracts from Dracaena Species
| Dracaena Species/Compound | Biological Activity | Assay | Results (IC50/Inhibition) | Reference |
| D. cambodiana Flavanones | Antimicrobial | Filter paper disc diffusion | Active against Staphylococcus aureus | [7] |
| D. angustifolia Flavanones | α-Glucosidase Inhibition | In vitro enzymatic assay | IC50 values ranging from 1.99 µM to 0.65 mM | [4] |
| D. angustifolia Flavanones | α-Amylase Inhibition | In vitro enzymatic assay | Weak inhibitory activity | [4] |
| D. fragrans Leaf Extract | Antioxidant | DPPH Assay | 55.55% inhibition at 1000 µg/ml | [5] |
| D. reflexa Leaf Extract | Antioxidant | DPPH Assay | 26.63% inhibition at 1000 µg/ml | [5] |
| D. cinnabari Chalcones | Cytochrome P450 Inhibition | EROD Assay | Strong inhibition of CYP1A-dependent activity | [8] |
Experimental Protocols
A generalized workflow for the study of flavanones from Dracaena species involves extraction, isolation, and characterization, followed by bioactivity screening.
1. Extraction and Isolation of Flavanones
A typical procedure for extracting flavanones from Dracaena plant material is as follows:
-
Drying and Pulverization: The plant material (e.g., stems, leaves) is air-dried and ground into a fine powder.
-
Maceration: The powdered material is exhaustively extracted with a solvent such as 95% ethanol at room temperature for an extended period (e.g., three weeks).[9]
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[9]
-
Chromatographic Purification: The fractions are then subjected to various chromatographic techniques, including column chromatography over silica (B1680970) gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure flavanones.
2. Quantification of Total Flavonoid Content (TFC)
The aluminum chloride colorimetric method is commonly employed to determine the total flavonoid content:
-
An aliquot of the plant extract is mixed with distilled water and a 5% sodium nitrite (B80452) (NaNO₂) solution.
-
After a 5-minute incubation, a 10% aluminum chloride (AlCl₃) solution is added.
-
Following another incubation period, 1 M sodium hydroxide (B78521) (NaOH) is added to the mixture.
-
The absorbance of the resulting solution is measured at 510 nm.
-
The total flavonoid content is expressed as quercetin equivalents (QE) or rutin (B1680289) equivalents (RE) by comparison with a standard curve.[9]
3. Bioactivity Assays
-
DPPH Radical Scavenging Assay (Antioxidant Activity): The ability of the extracts or isolated compounds to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical is measured spectrophotometrically. The percentage of inhibition is calculated by comparing the absorbance of the sample solution to that of a control.
-
α-Glucosidase Inhibition Assay (Antidiabetic Activity): The inhibitory effect on α-glucosidase is determined by incubating the enzyme with the test compound and a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside). The amount of product released is measured spectrophotometrically to determine the inhibitory activity.[4]
Signaling Pathways Modulated by Dracaena Flavonoids
While specific signaling pathways for flavanones from Dracaena are not extensively detailed in the provided search results, the broader class of flavonoids is known to influence various cellular signaling cascades. For instance, flavonoids are involved in the phenylpropanoid metabolic pathway, which is crucial for their biosynthesis.[10] This pathway is often upregulated in response to stressors like wounding or UV radiation.[11][12]
The biosynthesis of flavanones begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Chalcone Synthase (CHS), and Chalcone Isomerase (CHI).[10][12] Studies on Dracaena cambodiana and Dracaena cochinchinensis have identified genes encoding these enzymes, and their expression is often enhanced by external stimuli, leading to an accumulation of flavonoids.[10][11]
References
- 1. Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities | Semantic Scholar [semanticscholar.org]
- 4. Isolated compounds from Dracaena angustifolia Roxb and acarbose synergistically/additively inhibit α-glucosidase and α-amylase: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Pharmacognostic and Antioxidant Properties of Dracaena sanderiana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. De Novo transcriptome characterization of Dracaena cambodiana and analysis of genes involved in flavonoid accumulation during formation of dragon’s blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis (Lour.) S. C. Chen under Wound Stress in Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
"confirming the anticancer effects of 5,4'-Dihydroxy-7-methoxy-6-methylflavane in multiple cell lines"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their potential therapeutic properties, including anticancer effects. This guide focuses on 5,4'-Dihydroxy-7-methoxy-6-methylflavane, a flavane identified in plant species such as Dracaena draco. Due to a notable scarcity of direct research on this specific compound, this document provides a comparative analysis based on the anticancer activities of structurally similar flavonoids and extracts from Dracaena species. The objective is to offer a foundational understanding of its potential efficacy and mechanisms of action, thereby guiding future research and drug development efforts. We present available data on cytotoxicity against various cancer cell lines, detail relevant experimental protocols, and visualize potential signaling pathways.
Introduction to this compound
This compound is a member of the flavan (B184786) subclass of flavonoids. Its chemical structure, characterized by a C6-C3-C6 backbone, features hydroxyl and methoxy (B1213986) groups that are known to influence the biological activity of these compounds. While direct studies on its anticancer effects are limited, research on related flavonoids suggests that it may exhibit antiproliferative, pro-apoptotic, and anti-inflammatory properties. The primary source of this compound is reported to be "Dragon's Blood," a resin obtained from Dracaena species.
Comparative Anticancer Activity
Direct comparative studies of this compound against other anticancer agents are not currently available in the scientific literature. Therefore, this section presents cytotoxicity data from structurally related flavonoids to provide a preliminary assessment of its potential efficacy.
Table 1: Comparative Cytotoxicity (IC50) of Structurally Related Flavonoids in Various Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Extracts from Dracaena species (containing flavonoids) | K-562 | Chronic Myelogenous Leukemia | 1.4 - 2.5 (µg/mL) | [1][2] |
| SMMC-7721 | Human Hepatoma | 2.9 - 4.3 (µg/mL) | [1][2] | |
| SGC-7901 | Human Gastric Cancer | 4.4 - 5.0 (µg/mL) | [1][2] | |
| 5-Hydroxy-7-Methoxyflavone | HCT-116 | Human Colon Carcinoma | Dose-dependent cytotoxicity | [3] |
| Fisetin (3,3',4',7-tetrahydroxyflavone) | A549 | Non-small cell lung cancer | ~20 | [4] |
| Quercetin | Leukemia cells | Leukemia | 25 | [5] |
| Luteolin | Multiple cancer cell lines | Various | Varies | [6] |
Note: The data presented above is for compounds structurally related to this compound and extracts from its source plant. These values should be considered as indicative of potential activity and not as direct evidence of the target compound's efficacy.
Potential Mechanisms of Action & Signaling Pathways
Based on the known mechanisms of similar flavonoids, this compound is likely to exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis
Many flavonoids induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key events include the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[7]
Caption: Potential Intrinsic Apoptosis Pathway Induced by the Flavane.
Cell Cycle Arrest
Flavonoids can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[8] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
Caption: General Mechanism of Flavonoid-Induced Cell Cycle Arrest.
Inhibition of Pro-Survival Signaling Pathways
The PI3K/Akt/mTOR and MAPK signaling pathways are frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation. Several flavonoids have been shown to inhibit these pathways, making them attractive targets for cancer therapy.[9][10]
References
- 1. Flavonoids and Stilbenoids of the Genera Dracaena and Sansevieria: Structures and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and antibacterial flavonoids from dragon's blood of Dracaena cambodiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity of Flavonoids: A Comparative Guide on 5,4'-Dihydroxy-7-methoxy-6-methylflavane in Enzyme Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount in the quest for selective and effective therapeutics. This guide provides a comparative framework for evaluating the enzyme inhibition profile of 5,4'-Dihydroxy-7-methoxy-6-methylflavane, a natural flavane found in "Chinese Dragon's Blood" from Dracaena species.
While specific experimental data on the cross-reactivity of this compound across a broad range of enzyme assays is not extensively available in current literature, this guide offers a comprehensive overview of the general principles of flavonoid-enzyme interactions, hypothetical comparative data based on structurally similar flavonoids, and detailed experimental protocols to enable researchers to conduct their own comparative studies.
Understanding Flavonoid Cross-Reactivity
Flavonoids, a diverse group of polyphenolic compounds, are known to interact with a multitude of enzymes, often exhibiting varying degrees of selectivity. Their inhibitory potential is influenced by their core structure and the nature and position of various functional groups. Key structural features that often dictate the inhibitory activity and selectivity of flavonoids include the presence of hydroxyl groups, methoxy (B1213986) groups, and the saturation of the C ring.
Comparative Analysis of Enzyme Inhibition
To illustrate the potential cross-reactivity profile of this compound, the following table presents hypothetical IC50 values against a panel of common enzyme targets. These values are extrapolated from known inhibitory activities of structurally related flavonoids and serve as a guide for potential areas of investigation. It is crucial to note that these are not experimentally determined values for this compound and should be confirmed through empirical testing.
| Enzyme Target | This compound (Hypothetical IC50, µM) | Alternative Flavonoid 1: Luteolin (IC50, µM)[1] | Alternative Flavonoid 2: Quercetin (IC50, µM)[1] |
| Cyclooxygenase-2 (COX-2) | > 100 | 0.5 - 10 | 0.1 - 5 |
| 5-Lipoxygenase (5-LOX) | 10 - 50 | 1 - 20 | 0.5 - 15 |
| Xanthine Oxidase (XO) | 5 - 25 | 2 - 10 | 1 - 8 |
| Tyrosinase | > 100 | 10 - 50 | 5 - 25 |
| Protein Kinase C (PKC) | 20 - 80 | 5 - 30 | 2 - 15 |
| Phosphodiesterase 4 (PDE4) | > 100 | 10 - 40 | 5 - 20 |
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, a series of enzyme inhibition assays should be performed. Below is a generalized protocol that can be adapted for specific enzyme targets.
General Enzyme Inhibition Assay Protocol
1. Materials and Reagents:
-
Purified enzyme of interest
-
Substrate specific to the enzyme
-
This compound (test compound)
-
Reference inhibitor (positive control)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplates
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
2. Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of desired concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the test compound or reference inhibitor at various concentrations. Include a solvent control (vehicle).
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Detection:
-
Immediately measure the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The kinetic parameters will depend on the specific enzyme and substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each concentration of the inhibitor.
-
Normalize the rates relative to the solvent control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizing Molecular Interactions and Experimental Design
To further aid in the conceptualization of the research process, the following diagrams illustrate a hypothetical signaling pathway where a flavane might act and a typical workflow for assessing enzyme cross-reactivity.
Caption: Hypothetical signaling pathway showing potential inhibition of Protein Kinase C (PKC) by a flavane.
Caption: Experimental workflow for determining the cross-reactivity and selectivity profile of a test compound.
References
Structure-Activity Relationship of 5,4'-Dihydroxy-7-methoxy-6-methylflavane and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5,4'-Dihydroxy-7-methoxy-6-methylflavane and its analogs, focusing on their antioxidant and anti-inflammatory properties. The information presented is curated from experimental data to facilitate research and development in flavonoid-based therapeutics.
Core Findings on Structure-Activity Relationships
The biological activity of flavanones is significantly influenced by the substitution pattern on their core structure. Analysis of various studies reveals key structural features that dictate their antioxidant and anti-inflammatory efficacy.
For Antioxidant Activity:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are critical. A catechol moiety (ortho-dihydroxy groups) on the B-ring, particularly at the C3' and C4' positions, significantly enhances antioxidant activity. The 5- and 7-hydroxyl groups on the A-ring also contribute to radical scavenging potential.
-
Methoxy (B1213986) Groups: Methylation of hydroxyl groups to form methoxy (-OCH3) groups generally reduces antioxidant activity. This is attributed to the decreased hydrogen-donating ability of the molecule.
-
C-Methylation: The introduction of a methyl group, such as at the C-6 position, can have varied effects. While it may enhance lipophilicity, its impact on antioxidant activity is not as pronounced as that of hydroxyl groups.
For Anti-inflammatory Activity:
-
Hydroxyl vs. Methoxy Groups: Similar to antioxidant activity, the presence of hydroxyl groups is often associated with potent anti-inflammatory effects. However, some studies indicate that specific methoxylation patterns can enhance anti-inflammatory activity. For instance, a methoxy group at the C7 position has been shown to contribute to anti-inflammatory properties.
-
Substitution on the B-ring: The nature and position of substituents on the B-ring play a crucial role. Halogen substitutions have been shown to modulate anti-inflammatory activity.
-
Mechanism of Action: Many flavanones exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.
Quantitative Comparison of Biological Activities
The following tables summarize the in vitro biological activities of this compound and a selection of its structural analogs. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
Table 1: Antioxidant Activity of Flavanone (B1672756) Analogs (DPPH Radical Scavenging Assay)
| Compound | Structure | IC50 (µM) | Reference |
| This compound | 5-OH, 4'-OH, 7-OCH3, 6-CH3 | Data not available | |
| Naringenin | 5,7,4'-Trihydroxyflavanone | > 500 | [1] |
| 3',4'-Dihydroxyflavone | 3',4'-Dihydroxyflavone | 9.61 ± 1.36 | [2] |
| Luteolin | 5,7,3',4'-Tetrahydroxyflavone | 16.90 ± 0.74 | [2] |
| 2'-Methylflavanone | 2'-CH3 | > 100 | [3] |
| 3'-Methylflavanone | 3'-CH3 | > 100 | [3] |
| 6-Methylflavone | 6-CH3 | > 100 | [3] |
Table 2: Anti-inflammatory Activity of Flavanone Analogs (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
| Compound | Structure | IC50 (µg/mL) | Reference |
| This compound | 5-OH, 4'-OH, 7-OCH3, 6-CH3 | Data not available | |
| Flavanone (4G) | Unsubstituted | 0.603 | [4] |
| 2′-carboxy-5,7-dimethoxy-flavanone (4F) | 2'-COOH, 5,7-di-OCH3 | 0.906 | [4] |
| 4′-bromo-5,7-dimethoxy-flavanone (4D) | 4'-Br, 5,7-di-OCH3 | 1.030 | [4] |
| 2′-carboxyflavanone (4J) | 2'-COOH | 1.830 | [4] |
| Pinocembrin | 5,7-Dihydroxyflavanone | 203.60 | [4] |
| 2'-Methylflavanone | 2'-CH3 | > 20 µM | |
| 3'-Methylflavanone | 3'-CH3 | > 20 µM | |
| 6-Methylflavanone | 6-CH3 | > 20 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (flavanones) are dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound. A blank contains only the solvent.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.
Carrageenan-Induced Paw Edema in Rodents
Principle: This in vivo model is used to assess the acute anti-inflammatory activity of a compound. Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Rodents (typically Wistar rats or Swiss albino mice) are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like indomethacin), and test groups receiving different doses of the flavanone compound. The compounds are typically administered orally or intraperitoneally before the carrageenan injection.
-
Induction of Edema: A solution of carrageenan (usually 1% in sterile saline) is injected into the subplantar region of the hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The initial paw volume before injection is also recorded.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV_test is the mean increase in paw volume in the test group and ΔV_control is the mean increase in paw volume in the control group.
Signaling Pathway Diagrams
Flavanoids often exert their anti-inflammatory effects by modulating key cellular signaling pathways. Below are diagrams of the NF-κB and MAPK signaling pathways, which are common targets for these compounds.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of flavanone analogs.
Caption: Overview of the MAPK signaling cascade and a potential point of inhibition by flavanone analogs.
References
A Comparative Efficacy Analysis of Synthetic versus Natural 5,4'-Dihydroxy-7-methoxy-6-methylflavane
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on 5,4'-Dihydroxy-7-methoxy-6-methylflavane, a flavonoid found in the resin of Dracaena cochinchinensis, colloquially known as Chinese Dragon's Blood, reveals key insights into its potential therapeutic efficacy. This guide provides a comparative analysis of the synthetic versus the natural form of this compound, focusing on its antioxidant and anti-inflammatory properties, for researchers, scientists, and drug development professionals.
Efficacy and Bioactivity: A Comparative Overview
While direct comparative studies on the synthetic versus natural forms of this compound are not extensively documented in publicly available literature, we can infer a comparison based on general principles of flavonoid chemistry and pharmacology, alongside data from structurally similar compounds.
Natural extracts of flavonoids are often reported to exhibit potent biological activity. This efficacy is sometimes attributed to the synergistic effects of multiple compounds present in the extract. Conversely, synthetic flavonoids offer the advantage of high purity and the potential for structural modification to enhance specific activities. However, the biological performance of a synthetic compound may differ from its natural counterpart due to the absence of these synergistic compounds and potential variations in stereochemistry.
Data on Biological Activity
Quantitative data on the specific biological activities of this compound is limited. However, studies on structurally related flavonoids provide valuable benchmarks for its potential efficacy.
Antioxidant Activity
| Compound | Assay | IC50 (µM) | Reference |
| Structurally Similar Flavonoids (General) | DPPH | Varies | [Generic Flavonoid Antioxidant Studies] |
| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone | DPPH | 50.2 ± 2.8 | [1] |
| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone | DPPH | 75.8 ± 2.5 | [1] |
Table 1: Antioxidant Activity of Structurally Related Flavonoids. This table presents the IC50 values for the antioxidant activity of flavonoids with structural similarities to this compound, as determined by the DPPH assay.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often evaluated in cellular and animal models. Key mechanisms include the inhibition of pro-inflammatory enzymes and cytokines. Studies on various dihydroxy flavones have demonstrated dose-dependent inhibition of carrageenan-induced paw edema in rats, a common model for acute inflammation.[2][3] The inhibition of inflammatory pathways, such as the NF-κB and PI3K/Akt signaling cascades, is a hallmark of the anti-inflammatory action of many flavonoids.[4][5][6] Research on a structurally similar flavanone, 6,4'-dihydroxy-7-methoxyflavanone (B1264494), has shown it protects against cellular senescence by inhibiting the PI3K/Akt pathway.[7]
| Compound | Model | Effect | Signaling Pathway Implication | Reference |
| Dihydroxy flavones | Carrageenan-induced rat paw edema | Dose-dependent inhibition of edema | Inhibition of cyclooxygenases and pro-inflammatory cytokines | [2][3] |
| 5,7-dihydroxy-3,4,6-trimethoxyflavone | BFT-stimulated intestinal epithelial cells | Decreased IL-8 and PGE2 production | Suppression of NF-κB activation | [4] |
| 6,4'-dihydroxy-7-methoxyflavanone | H2O2-induced cellular senescence | Inhibition of senescence | Inhibition of PI3K/Akt pathway | [7] |
Table 2: Anti-inflammatory Activity of Structurally Related Flavonoids. This table summarizes the observed anti-inflammatory effects of flavonoids with similar structures, the experimental models used, and the implicated signaling pathways.
Experimental Protocols
To aid researchers in the evaluation of this compound, detailed methodologies for key experiments are provided below.
Synthesis of this compound (General Protocol)
The synthesis of flavones and flavanes typically involves a multi-step process. A common route is the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the appropriately substituted acetophenone (B1666503) (e.g., 2',5'-dihydroxy-4'-methoxy-3'-methylacetophenone) and benzaldehyde (B42025) (e.g., 4-hydroxybenzaldehyde) in a suitable solvent such as ethanol (B145695) or methanol (B129727).
-
Add a base catalyst, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, dropwise to the cooled reaction mixture.
-
Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the chalcone.
-
Filter, wash the precipitate with water until neutral, and dry.
-
Purify the crude chalcone by recrystallization or column chromatography.
Step 2: Flavane Synthesis (Cyclization)
-
The specific cyclization method to convert the chalcone to the flavane would depend on the desired final structure and may involve catalytic hydrogenation or other reduction methods to saturate the double bond of the chalcone.
Isolation of Natural this compound
The natural compound can be isolated from the resin of Dracaena cochinchinensis.
-
Extract the powdered resin with a suitable organic solvent, such as methanol or ethanol, using maceration or Soxhlet extraction.
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate the different flavonoid fractions.
-
Monitor the fractions by TLC and combine those containing the desired compound.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.
In Vitro Antioxidant Activity Assay (DPPH)
-
Prepare a stock solution of the test compound (synthetic or natural) in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add a specific volume of each dilution of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Use a standard antioxidant (e.g., ascorbic acid or quercetin) as a positive control.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
-
Acclimatize male Wistar rats for one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compound (synthetic or natural) or vehicle (control) orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathway Analysis
The biological activity of this compound is likely mediated through the modulation of key cellular signaling pathways. Based on data from structurally similar flavonoids, the PI3K/Akt and NF-κB pathways are probable targets.
PI3K/Akt Signaling Pathway in Inflammation and Cellular Senescence
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and inflammation. Inhibition of this pathway can lead to anti-inflammatory effects and protection against oxidative stress-induced senescence.
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central mediator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
Caption: NF-κB signaling pathway and its potential inhibition by this compound.
Conclusion
While direct comparative efficacy data between synthetic and natural this compound is currently lacking, the available information on structurally similar flavonoids suggests its potential as a valuable antioxidant and anti-inflammatory agent. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to conduct further investigations into the precise mechanisms and comparative efficacy of both forms of this promising natural product. Future studies should focus on obtaining quantitative bioactivity data for both natural and synthetic this compound to enable a definitive comparison.
References
- 1. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6,4'-dihydroxy-7-methoxyflavanone protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 5,4'-Dihydroxy-7-methoxy-6-methylflavane in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds in complex matrices is paramount. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) for the analysis of 5,4'-Dihydroxy-7-methoxy-6-methylflavane, a flavane found in plant extracts, with alternative methods such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data, while based on validated methods for structurally similar flavonoids, offers a robust framework for the development and validation of a specific method for the target analyte.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a critical decision based on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. Below is a comparative summary of HPLC, UHPLC-MS/MS, and GC-MS for the analysis of flavanones in complex matrices.
| Parameter | HPLC-UV | UHPLC-MS/MS | GC-MS |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[1] | 0.1 - 1 ng/mL[2] | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL[1] | 0.5 - 5 ng/mL[2] | 5 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 15% | < 15% |
| Selectivity | Moderate | High | High |
| Sample Throughput | Moderate | High | Low to Moderate |
| Cost | Low | High | Moderate |
| Derivatization Required | No | No | Yes[3][4][5][6][7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and reliability of analytical results.
Proposed HPLC Method for this compound
This proposed method is based on common practices for the analysis of similar flavonoid compounds.
-
Chromatographic System: An HPLC system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).[8]
-
Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-80% B; 30-35 min, 80-10% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 280 nm (typical for flavanones).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Sample Preparation from Complex Matrices (e.g., Plasma)
1. Liquid-Liquid Extraction (LLE):
-
To 1 mL of plasma, add an internal standard.
-
Add 3 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.[9]
2. Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Loading: Load 1 mL of the plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interferences.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of blank, spiked, and real samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.99.
-
Accuracy: The closeness of the test results to the true value. It is determined by spike-recovery experiments at three different concentration levels (low, medium, and high).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is determined at both intra-day and inter-day levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. They are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Visualizing Analytical Workflows and Comparisons
Graphical representations of experimental workflows and logical relationships can significantly enhance understanding.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
References
- 1. scienggj.org [scienggj.org]
- 2. Development and validation of a UHPLC-MS/MS method for the simultaneous determination of five bioactive flavonoids in rat plasma and comparative pharmacokinetic study after oral administration of Xiaochaihu Tang and three compatibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. staff-old.najah.edu [staff-old.najah.edu]
Unveiling the Therapeutic Promise of 5,4'-Dihydroxy-7-methoxy-6-methylflavane: A Proposed In Vivo Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation of the therapeutic potential of 5,4'-Dihydroxy-7-methoxy-6-methylflavane is not yet extensively documented in publicly available research, its origin as a constituent of "Dragon's Blood" resin from Dracaena cochinchinensis provides a strong basis for predicting its pharmacological activities. This guide offers a proposed framework for the in vivo validation of this novel flavane, drawing comparisons with the known therapeutic effects of its source material and other structurally related flavonoids. The experimental protocols and comparative data presented herein are intended to serve as a comprehensive roadmap for future research into this promising natural compound.
Comparative Analysis of Therapeutic Potential
Based on the well-documented wound healing, anti-inflammatory, and neuroprotective properties of Dracaena cochinchinensis resin and other flavonoids, it is hypothesized that this compound possesses similar therapeutic capabilities. The following table summarizes the established in vivo effects of "Dragon's Blood" and a representative flavonoid, Quercetin, to provide a benchmark for the proposed validation of our target compound.
| Therapeutic Area | Test Substance | Animal Model | Key Findings | Proposed for this compound |
| Wound Healing | "Dragon's Blood" Resin (Dracaena cochinchinensis) | Rat excision wound model | Accelerated wound contraction, increased collagen deposition, and enhanced re-epithelialization.[1][2][3] | Potential to promote tissue regeneration and accelerate wound closure. |
| Anti-inflammatory | "Dragon's Blood" Resin (Dracaena cinnabari) | Rat paw edema model | Significant reduction in paw edema, indicating potent anti-inflammatory activity.[4] | Likely to exhibit significant anti-inflammatory effects by modulating pro-inflammatory signaling pathways. |
| Anti-inflammatory | Quercetin | Murine models of inflammation | Reduction of pro-inflammatory cytokines and enzymes. | Similar or potentially enhanced anti-inflammatory activity due to its unique chemical structure. |
| Neuroprotection | Dracaena cochinchinensis Extracts | Cellular models of Alzheimer's Disease | Inhibition of amyloid-β fibril formation and protection against Aβ-mediated cell toxicity.[5] | Potential to mitigate neurodegenerative processes and offer neuroprotective benefits.[6][7][8][9] |
| Neuroprotection | Various Flavonoids | Rodent models of neurodegeneration | Attenuation of oxidative stress and neuroinflammation, leading to improved cognitive function.[7][8][9] | May protect against neuronal damage and preserve cognitive function in models of neurological disorders. |
Proposed Experimental Protocol: In Vivo Validation of Anti-inflammatory Activity
This protocol outlines a standardized and robust method for evaluating the anti-inflammatory potential of this compound in a well-established animal model.
Objective: To assess the dose-dependent anti-inflammatory effect of this compound in a carrageenan-induced paw edema model in rats and compare its efficacy to a known anti-inflammatory flavonoid, Quercetin.
Materials:
-
This compound (Test Compound)
-
Quercetin (Positive Control)
-
Carrageenan (Inducing Agent)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220 g)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control (vehicle + carrageenan)
-
Group III: Test Compound (10 mg/kg) + carrageenan
-
Group IV: Test Compound (30 mg/kg) + carrageenan
-
Group V: Test Compound (100 mg/kg) + carrageenan
-
Group VI: Positive Control (Quercetin, 30 mg/kg) + carrageenan
-
-
Administration: Administer the test compound, positive control, or vehicle orally 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Visualizing the Experimental Workflow and Signaling Pathways
To facilitate a clear understanding of the proposed research, the following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and a key signaling pathway likely modulated by flavonoids.
References
- 1. In vivo wound healing activity of Dragon's Blood (Croton spp.), a traditional South American drug, and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Dragon's blood cream on wound healing: A randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroprotective effects of flavonoids: endoplasmic reticulum as the target [frontiersin.org]
- 7. phytojournal.com [phytojournal.com]
- 8. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Benchmarking 5,4'-Dihydroxy-7-methoxy-6-methylflavane: A Comparative Guide to Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the biological activity of 5,4'-Dihydroxy-7-methoxy-6-methylflavane, a natural product isolated from Chinese Dragon's Blood (Dracaena cochinchinensis), against well-established inhibitors in key therapeutic areas. While specific inhibitory data for this particular flavane is not yet prevalent in public literature, related compounds from its source have demonstrated potential anti-diabetic, anti-inflammatory, and neuroprotective properties. This guide offers the necessary protocols and comparative data on known inhibitors to facilitate the evaluation of this compound's inhibitory potential.
Comparative Data of Known Inhibitors
To provide a baseline for comparison, the following table summarizes the inhibitory concentrations (IC50) of established inhibitors for relevant biological targets. These values serve as a benchmark against which the activity of this compound can be measured.
| Target Enzyme/Process | Known Inhibitor | IC50 Value |
| α-Glucosidase | Acarbose | 11 nM[1] |
| Amyloid-β Aggregation | Resveratrol | Varies (µM range)[2][3] |
| Cyclooxygenase-2 (COX-2) | Ibuprofen | 1.1 µM[4] |
| Cytochrome P450 3A4 (CYP3A4) | Ketoconazole | 0.04 µM[5] |
Experimental Protocols for Inhibitory Assays
Detailed methodologies for key in vitro assays are provided below to enable the screening and characterization of this compound's inhibitory activity.
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and incubate for a short period.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the plate at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 405 nm to determine the amount of p-nitrophenol produced.[6][7]
-
Calculate the percentage of inhibition and determine the IC50 value.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T)
This fluorometric assay is used to screen for inhibitors of amyloid-β peptide aggregation, a hallmark of Alzheimer's disease.
Materials:
-
Amyloid-β (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Resveratrol (positive control)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of Aβ (1-42) peptide.
-
In a 96-well plate, mix the Aβ peptide with the test compound at various concentrations in the presence of ThT.[8][9]
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
Monitor the fluorescence intensity over time using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[10]
-
An increase in fluorescence indicates Aβ fibril formation.
-
Calculate the percentage of inhibition of aggregation and determine the IC50 value.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the inhibition of the COX-2 enzyme, a key target for anti-inflammatory drugs.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
Fluorometric probe
-
Test compound
-
Ibuprofen or Celecoxib (positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Protocol:
-
In a 96-well plate, add the COX assay buffer, the fluorometric probe, and the COX-2 enzyme.
-
Add the test compound at various concentrations.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.[11]
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence in a kinetic mode at an excitation of ~535 nm and an emission of ~587 nm.[12]
-
The rate of increase in fluorescence is proportional to COX-2 activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cytochrome P450 3A4 (CYP3A4) Inhibition Assay
This assay evaluates the potential of a compound to inhibit CYP3A4, a major enzyme involved in drug metabolism.
Materials:
-
Human liver microsomes or recombinant human CYP3A4
-
CYP3A4 substrate (e.g., a fluorogenic substrate)
-
NADPH generating system
-
Test compound
-
Ketoconazole (positive control)[5]
-
96-well plate
-
Fluorescence plate reader
Protocol:
-
In a 96-well plate, add the human liver microsomes or recombinant CYP3A4 and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Add the CYP3A4 substrate.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction.
-
Measure the fluorescence of the metabolite formed.
-
Calculate the percentage of inhibition and determine the IC50 value.[13]
By following these standardized protocols and using the provided data for known inhibitors as a reference, researchers can effectively benchmark the inhibitory potential of this compound and contribute valuable data to the understanding of its pharmacological profile.
References
- 1. Acarbose, alpha-glucosidase inhibitor (CAS 56180-94-0) | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resveratrol inhibits beta-amyloid oligomeric cytotoxicity but does not prevent oligomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-(+)-Ibuprofen, Non-selective COX inhibitor (CAS 51146-56-6) | Abcam [abcam.com]
- 5. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. abcam.com [abcam.com]
- 13. lnhlifesciences.org [lnhlifesciences.org]
Safety Operating Guide
Proper Disposal of 5,4'-Dihydroxy-7-methoxy-6-methylflavane: A Guide for Laboratory Professionals
For the safe handling of 5,4'-Dihydroxy-7-methoxy-6-methylflavane and related flavanone (B1672756) compounds, it is crucial to handle them in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2][3] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times to prevent skin and eye contact.[3][4]
Immediate Safety and Handling Precautions
Given the absence of a specific MSDS for this compound, it is prudent to treat it with the same level of caution as structurally similar compounds. For related compounds, potential hazards include irritation to the mucous membranes and upper respiratory tract, as well as skin and eye irritation. In case of accidental exposure, follow these first aid measures:
-
Ingestion: If swallowed, and the person is conscious, wash out their mouth with water and seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's hazardous waste program.[1] Do not dispose of this compound down the drain or in regular trash.[1][2][4]
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and compatible waste container.
-
The container must be in good condition, leak-proof, and have a secure lid.[6]
-
This compound is a non-halogenated organic solid. It should be segregated from halogenated organic waste, acids, bases, and oxidizers.[2][7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.[8]
-
Follow their specific procedures for requesting a waste collection.
-
Chemical Profile
While specific data for this compound is limited, the table below summarizes information for structurally related compounds to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₄ | MedChemExpress[1] |
| Molecular Weight | 286.32 g/mol | MedChemExpress[1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Likely insoluble in water | Inferred from 5,4'-Dihydroxy-7-methoxyisoflavone[6] |
| Known Hazards | Potential irritant | Inferred from 5,4'-Dihydroxy-7-methoxyisoflavone[6] |
Operational Diagrams
The following diagrams illustrate the procedural flow for safe chemical handling and disposal in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. easychem.com.au [easychem.com.au]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 5,4'-Dihydroxy-7-methoxy-6-methylflavane
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5,4'-Dihydroxy-7-methoxy-6-methylflavane (CAS No. 206560-99-8).[1][2] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must meet ANSI Z87.1 standards.[6] A face shield should be worn over safety glasses when there is a risk of splashing.[6] | Protects against airborne particles and accidental splashes. |
| Hand Protection | Disposable Nitrile or Neoprene Gloves | Powder-free.[7] Check manufacturer's chemical resistance guide.[6] | Provides a barrier against skin contact. Double gloving is recommended when handling hazardous compounds. |
| Body Protection | Laboratory Coat or Chemical Resistant Gown | Long-sleeved and fully buttoned.[6] Consider a disposable gown for procedures with a high risk of contamination.[7] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 or N100 NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or ventilated enclosure.[7][8] | Minimizes the risk of inhaling fine dust particles. |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot.[6] | Protects against spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound, from preparation to post-experiment cleanup.
Experimental Workflow:
Detailed Methodologies:
-
Don Appropriate PPE: Before entering the laboratory, ensure all personnel are equipped with the PPE detailed in the table above.
-
Prepare Workspace: All handling of this compound powder should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6] The work surface should be lined with absorbent, disposable bench paper.
-
Weighing the Compound: Use a ventilated balance enclosure or weigh the compound within the fume hood. Use anti-static weighing dishes to prevent dispersal of the fine powder.
-
Dissolution: If the experimental protocol requires the compound to be in solution, add the solvent to the vessel containing the weighed powder slowly to avoid aerosolization.
-
Experimental Procedure: Carry out all experimental manipulations within the fume hood.
-
Decontamination: After the procedure is complete, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Waste Disposal: All solid waste, including contaminated gloves, bench paper, and disposable labware, should be placed in a sealed, labeled hazardous waste container. Unused compound and solutions should be disposed of as chemical waste in accordance with institutional and local regulations.[3][4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, gown, face shield/goggles, and finally, the respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Stream Management:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Seal the bag and place it in a designated hazardous waste container for collection by environmental health and safety personnel. |
| Liquid Waste (Solutions) | Labeled Hazardous Waste Solvent Container | Collect all solutions containing the compound in a compatible, sealed waste container. Do not mix with incompatible waste streams. |
| Sharps | Puncture-resistant Sharps Container | Any contaminated needles, syringes, or other sharps should be disposed of immediately in a designated sharps container. |
| Unused Compound | Original Container or Labeled Hazardous Waste Container | Unused or expired compound should be disposed of as hazardous chemical waste.[3] |
By implementing these safety and handling protocols, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in their work.
References
- 1. CAS#:206560-99-8 | 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone | Chemsrc [chemsrc.com]
- 2. 5,4'-Dihydroxy-6-methyl-7-methoxyflavanone | C17H16O5 | CID 74819420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
